Heteroclitin E
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H30O9 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(1S,12S,13R,14S,15S)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7+/t13-,14+,20-,21-,27-/m0/s1 |
InChI Key |
XUIUDMCZUMRZDC-DLEHVGSVSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@H]([C@@H](C2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Heteroclitin E: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin E is a lignan natural product that has been isolated from Kadsura longipedunculata, a plant belonging to the Schisandraceae family. This technical guide provides a comprehensive overview of the natural source, origin, and detailed experimental protocols for the isolation and characterization of this compound and related compounds. It also summarizes the known biological activities of compounds from Kadsura species, providing a basis for further investigation into the therapeutic potential of this compound. Quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication of methodologies.
Natural Source and Origin
This compound is a naturally occurring lignan found in the plant species Kadsura longipedunculata. This plant is a member of the Schisandraceae family and is primarily distributed in Southwest China. Traditionally, various parts of Kadsura species have been used in folk medicine for a range of ailments. The isolation of this compound from Kadsura longipedunculata was reported in a 2014 study by Sun et al., which focused on the characterization of novel triterpenoids from this plant species.
Experimental Protocols
General Isolation and Purification of Lignans from Kadsura species
This protocol is adapted from the successful isolation of Heteroclitin D from Kadsurae Caulis and represents a standard approach for obtaining lignans from this genus.
2.1.1. Plant Material and Extraction
-
Collection and Preparation: The stems or other relevant plant parts of Kadsura longipedunculata are collected, authenticated, and dried. The dried material is then pulverized to a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a non-polar solvent, such as cyclohexane or hexane, using methods like sonication or maceration. This process is usually repeated multiple times to ensure maximum extraction of the desired compounds. The extracts are then combined, filtered, and concentrated under reduced pressure to yield a crude extract.
2.1.2. Chromatographic Separation and Purification
-
Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column. A gradient elution system with a mixture of non-polar and moderately polar solvents (e.g., cyclohexane-ethyl acetate) is employed to separate the components based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target lignans.
-
Further Purification: Fractions containing the compound of interest are combined and may require further purification steps, such as preparative HPLC or recrystallization, to obtain the pure compound.
2.1.3. Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.
Experimental Workflow for Lignan Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Quantitative Data
Specific quantitative data for the isolation of this compound, such as the yield from the plant material and detailed spectroscopic data, would be found in the primary publication by Sun et al. (2014). As this is not widely accessible, the following tables present a template for how such data would be structured and includes representative data for a related lignan, Heteroclitin D, for illustrative purposes.
Table 1: Spectroscopic Data for a Representative Lignan (Heteroclitin D)
| Spectroscopic Technique | Key Data Points |
| ¹H-NMR (CDCl₃) | δ (ppm): 6.5-7.0 (aromatic protons), 4.0-5.0 (methine protons), 3.8-4.0 (methoxy groups), 1.0-2.5 (aliphatic protons) |
| ¹³C-NMR (CDCl₃) | δ (ppm): 170-180 (carbonyl carbons), 110-150 (aromatic carbons), 50-80 (oxygenated carbons), 10-40 (aliphatic carbons) |
| MS (ESI) | m/z: [M+H]⁺, [M+Na]⁺ |
Biological Activity and Signaling Pathways
While specific biological activity studies on this compound are limited in the publicly available literature, the genus Kadsura is known to be a rich source of bioactive lignans with a range of pharmacological effects. Compounds isolated from Kadsura longipedunculata have demonstrated cytotoxic, antioxidant, antitumor, and anti-inflammatory properties.
Potential Biological Activities of this compound (Inferred from related compounds):
-
Anti-inflammatory Activity: Many lignans exhibit anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
-
Antioxidant Activity: Lignans often possess antioxidant properties due to their phenolic structures, which can scavenge free radicals. The antioxidant potential of this compound could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Cytotoxic Activity: Several lignans isolated from Kadsura species have shown cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer properties, which would warrant investigation through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound, a lignan from Kadsura longipedunculata, represents a promising natural product for further pharmacological investigation. While its natural source has been identified, detailed studies on its isolation, characterization, and specific biological activities are not widely disseminated. The protocols and inferred activities presented in this guide provide a solid foundation for researchers to pursue further studies. Future research should focus on obtaining a pure sample of this compound to definitively characterize its spectroscopic properties and to conduct comprehensive in vitro and in vivo studies to elucidate its therapeutic potential, particularly in the areas of inflammation, cancer, and oxidative stress-related diseases. The exploration of its mechanism of action at the molecular level will be crucial for any future drug development efforts.
The Discovery of Heteroclitin E: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of Heteroclitin E, a dibenzocyclooctadiene lignan isolated from Kadsura species. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for isolation, structural elucidation, and bioactivity assessment. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly lignans and triterpenoids.[1] These plants have been used in traditional medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations into Kadsura species, such as Kadsura heteroclita (Roxb.) Craib, have led to the discovery of numerous novel compounds, including a series of lignans known as Heteroclitins. This guide focuses specifically on this compound.
This compound was first reported as a constituent of Kadsura heteroclita, a plant species also known by its traditional Chinese name "YI XING NAN WU WEI ZI".[2] It belongs to the class of dibenzocyclooctadiene lignans, which are characteristic chemical constituents of the Schisandraceae family.[3]
Physicochemical Properties of this compound
This compound is a complex organic molecule with the following properties:
| Property | Value | Source |
| Chemical Formula | C27H30O9 | [2] |
| Molecular Weight | 498.53 g/mol | [2] |
| CAS Number | 140369-77-3 | [2] |
Experimental Protocols
While the original publication detailing the discovery of this compound could not be retrieved, this section provides detailed, generalized experimental protocols for the isolation, structure elucidation, and cytotoxicity evaluation of dibenzocyclooctadiene lignans from Kadsura species, based on established methodologies for analogous compounds.[4][5]
Isolation of this compound from Kadsura heteroclita
The following protocol describes a typical procedure for the extraction and isolation of dibenzocyclooctadiene lignans from the stems of Kadsura heteroclita.
3.1.1. Plant Material
-
Dried and powdered stems of Kadsura heteroclita.
3.1.2. Reagents and Equipment
-
Methanol (analytical grade)
-
Dichloromethane (analytical grade)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with a C18 column
-
Rotary evaporator
-
Freeze-dryer
3.1.3. Extraction and Fractionation
-
Macerate the powdered stems of K. heteroclita with methanol at room temperature for 72 hours. Repeat the extraction process three times.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with dichloromethane.
-
Concentrate the dichloromethane fraction to yield a residue rich in lignans.
3.1.4. Chromatographic Purification
-
Subject the dichloromethane-soluble fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing similar compounds.
-
Further purify the lignan-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Isolate individual compounds, including this compound, using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Lyophilize the purified compound to obtain a white powder.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. t27.ir [t27.ir]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Heteroclitin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Heteroclitin E, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus. Due to the limited availability of public spectroscopic data, this document summarizes the known information and provides a general framework for the experimental protocols typically employed for the characterization of such natural products.
Introduction to this compound
This compound is a bioactive lignan found in Kadsura heteroclita and Kadsura longipedunculata. Lignans from this class have attracted significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, antiviral, and antitumor properties. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, quality control, and further development of this compound as a potential therapeutic agent.
Spectroscopic Data Summary
The definitive spectroscopic data for this compound remains elusive in publicly accessible domains. However, based on literature reports, the following information has been established.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been utilized to determine the molecular formula of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₉ | [1] |
| Observed m/z [M+H]⁺ | 499.1972 | [1] |
Further detailed fragmentation data from tandem MS (MS/MS) experiments would be required to construct a complete mass spectral profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was originally elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. While the specific chemical shift and coupling constant values are not available in the public domain, a representative table structure is provided below for when such data becomes accessible.
Table 2: ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|
| Data Not Available | | | |
Table 3: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) |
|---|
| Data Not Available |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl groups, carbonyl groups, aromatic rings, and ether linkages.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | ~3400 (broad) |
| C=O (ester/lactone) | ~1730-1750 |
| C=C (aromatic) | ~1600, ~1500 |
| C-O (ether/ester) | ~1250-1000 |
Experimental Protocols
The following sections outline the general methodologies for the isolation and spectroscopic analysis of lignans like this compound from plant material.
Isolation of this compound
A typical workflow for the isolation of this compound from the dried and powdered stems or roots of Kadsura species is depicted in the diagram below.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Data is typically acquired in both positive and negative ion modes. For structural elucidation, tandem MS (MS/MS) experiments are performed by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) for stereochemical analysis.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Conclusion
While a complete public dataset for the spectroscopic characterization of this compound is currently unavailable, this guide provides the foundational information and standardized methodologies for its analysis. The provided workflow and experimental outlines can serve as a valuable resource for researchers in natural product chemistry and drug discovery who are working with this or structurally related compounds. The acquisition and public dissemination of the complete NMR, MS, and IR data for this compound are crucial for advancing its research and potential therapeutic applications.
References
A Technical Guide to Preliminary Cytotoxicity Screening of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies and conceptual frameworks for conducting preliminary cytotoxicity screening of novel compounds, exemplified here as Compound X. The guide is designed to assist researchers in designing and executing initial in vitro toxicity assessments, a critical step in the early stages of drug discovery and development.
Introduction to Cytotoxicity Screening
In vitro cytotoxicity assays are fundamental tools in preclinical research used to evaluate the toxic effects of new chemical entities on cultured cells.[1][2] These assays are crucial for assessing the therapeutic potential and safety profile of a compound by measuring its impact on cell viability and proliferation.[1][2] Early-stage cytotoxicity profiling of compound libraries is essential for prioritizing molecules with minimal toxicity for further development, thereby increasing the likelihood of success in later stages.[3]
A variety of assay formats are available, ranging from traditional colorimetric and fluorometric methods to advanced high-content screening (HCS) and real-time live-cell analysis.[4][5] The choice of assay depends on the specific research question, the cell type, and the desired throughput.
Experimental Protocols for Common Cytotoxicity Assays
The following sections detail the methodologies for widely used cytotoxicity assays. These protocols are presented as a general framework and should be optimized for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a substance that inhibits cell growth or viability by 50%) can be determined from the dose-response curve.[2]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a compromised plasma membrane, an indicator of cell death.[4][6]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed conversion of lactate to pyruvate, which results in the reduction of NAD+ to NADH.[6]
-
Colorimetric or Fluorometric Measurement: The amount of NADH produced is then used to reduce a probe into a colored or fluorescent product.[6] Measure the signal using a plate reader.
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of dead cells.
High-Content Screening (HCS) for Multiparametric Analysis
HCS combines automated fluorescence microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular toxicity.[7][8] This approach provides a more detailed understanding of a compound's mechanism of action.
Protocol:
-
Cell Seeding and Treatment: Plate cells in optically clear-bottomed microplates and treat with Compound X.
-
Staining: After treatment, stain the cells with a cocktail of fluorescent dyes that label specific cellular components or report on cellular functions. Common markers include:
-
Nuclear Stains (e.g., Hoechst): To count the number of cells and assess nuclear morphology (condensation).[7]
-
Membrane Permeability Dyes (e.g., Propidium Iodide): To identify dead cells.[5]
-
Mitochondrial Membrane Potential Dyes (e.g., TMRM): To assess mitochondrial health.[7]
-
Apoptosis Markers (e.g., Annexin V, Caspase-3/7 dyes): To detect programmed cell death.[5]
-
-
Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the various fluorescent signals and extract multiparametric data on a per-cell basis.
-
Data Interpretation: Analyze the data to identify specific cellular toxicity profiles and potential mechanisms of cell death.
Data Presentation
Quantitative data from cytotoxicity screens should be organized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: IC50 Values of Compound X in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 24 | |
| Cell Line A | MTT | 48 | |
| Cell Line B | LDH | 48 | |
| Cell Line C | HCS (Cell Count) | 72 |
Table 2: Multiparametric HCS Analysis of Compound X in Cell Line A (48 hours)
| Concentration (µM) | % Viable Cells | % Apoptotic Cells | % Necrotic Cells | Mitochondrial Membrane Potential (Relative Fluorescence Units) |
| 0 (Control) | 100 | |||
| 1 | ||||
| 10 | ||||
| 100 |
Visualization of Workflows and Signaling Pathways
Visual diagrams are essential for representing complex experimental processes and biological pathways.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Should initial screening reveal significant cytotoxicity, further investigation into the underlying molecular mechanisms is warranted. Many cytotoxic compounds exert their effects by modulating key cell signaling pathways.
Caption: Potential signaling pathways modulated by a cytotoxic compound.
For instance, the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, is a major signaling route that regulates cell proliferation and survival.[9] Inhibition of such pathways can lead to cell cycle arrest and apoptosis. Similarly, the PI3K/Akt pathway is another critical survival pathway that, when disrupted, can trigger programmed cell death.
Conclusion
Preliminary cytotoxicity screening is a cornerstone of modern drug discovery. By employing a strategic combination of robust and informative assays, researchers can efficiently identify promising lead candidates and eliminate compounds with unfavorable toxicity profiles early in the development pipeline. A thorough understanding of the experimental methodologies and the potential underlying cellular mechanisms is paramount for making informed decisions and advancing the most viable therapeutic agents.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 3. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 5. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Screening Panel | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Heteroclitin Compounds: From Phytochemistry to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin compounds, a class of dibenzocyclooctadiene lignans predominantly isolated from plants of the Kadsura genus, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] These natural products have been traditionally used in ethnomedicine for treating a variety of ailments, including rheumatoid arthritis and inflammatory conditions.[1][2] Modern phytochemical investigations have unveiled a spectrum of pharmacological properties, including anti-inflammatory, anti-HIV, and cytotoxic effects, positioning Heteroclitin compounds as promising candidates for drug discovery and development.[1][3] This technical guide provides a comprehensive literature review of Heteroclitin compounds, summarizing their biological activities with quantitative data, detailing key experimental methodologies, and visualizing their implicated signaling pathways.
Quantitative Bioactivity of Heteroclitin and Related Compounds
The biological efficacy of Heteroclitin compounds and structurally related dibenzocyclooctadiene lignans has been quantified across several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative overview of their potency in various assays.
| Compound | Biological Activity | Cell Line/Assay System | IC50/EC50 | Reference |
| Heteroclitin A | Cytotoxicity | CHAGO (human undifferentiated lung cancer) | 5.7 µg/mL | [4] |
| HepG2 (human liver cancer) | 6.5 µg/mL | [4] | ||
| Kato3 (human gastric cancer) | 5.3 µg/mL | [4] | ||
| SW620 (human colorectal adenocarcinoma) | 5.6 µg/mL | [4] | ||
| Propinquanin B | Cytotoxicity | HL-60 (human promyelocytic leukemia) | < 10 µM | [5] |
| Hep-G2 (human liver cancer) | < 10 µM | [5] | ||
| Dibenzocyclooctadiene Lignans (from K. induta) | Anti-inflammatory (NO production inhibition) | LPS-activated RAW264.7 macrophages | 10.7 µM - 34.0 µM | [6] |
| Kadsindutalignan B | Anti-inflammatory (NO production inhibition) | LPS-activated RAW264.7 macrophages | 5.67 ± 0.54 µM | [7] |
| HDS2 (Gomisin M1) | Anti-HIV | Variety of HIV-1 strains | 1-3 µM (EC50) | [8] |
Table 1: Cytotoxic and Anti-inflammatory Activities of Heteroclitin and Related Lignans. This table presents the IC50 values for cytotoxicity against various cancer cell lines and for the inhibition of nitric oxide (NO) production, a key marker of inflammation.
Table 2: Anti-HIV Activity of a Dibenzocyclooctadiene Lignan. This table shows the EC50 value for the anti-HIV activity of HDS2, a compound structurally related to the Heteroclitin family.
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited bioactivities, this section details the methodologies for the primary assays used to characterize Heteroclitin compounds.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Heteroclitin A) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
The anti-inflammatory potential of compounds is often evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][12][13]
Principle: The Griess reagent is used to quantify nitrite (NO₂⁻), a stable and measurable breakdown product of NO in cell culture supernatant.[8][12]
Protocol Outline:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.[8][12]
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for a short pre-incubation period.[12]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.[12]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[8]
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate at room temperature for 10-15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.[12]
-
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.[8]
Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Assay
The anti-HIV activity of dibenzocyclooctadiene lignans has been attributed to their ability to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8]
Principle: This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase (RT) enzyme, which is essential for the virus to convert its RNA genome into DNA.[14][15]
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs).
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.
-
Reaction Initiation and Termination: Initiate the reverse transcription reaction and allow it to proceed for a specific time. Terminate the reaction by adding a stopping solution.
-
Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA. This can be done using various methods, such as measuring the incorporation of radiolabeled dNTPs or using a colorimetric or fluorescent assay.
-
Data Analysis: Determine the percentage of RT inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of Heteroclitin compounds can be attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action for the anti-inflammatory and anti-HIV activities of these compounds.
Inhibition of L-Type Calcium Channels by Heteroclitin D
Heteroclitin D has been identified as an inhibitor of L-type calcium channels.[16][17] These channels play a crucial role in regulating intracellular calcium levels, which in turn control a multitude of cellular processes. By blocking these channels, Heteroclitin D can modulate calcium-dependent signaling pathways.
Caption: Proposed mechanism of Heteroclitin D action.
Anti-HIV Activity through Non-Nucleoside Reverse Transcriptase Inhibition
Several dibenzocyclooctadiene lignans exhibit anti-HIV activity by functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][8][15] They bind to an allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[15][18]
Caption: NNRTI mechanism of Heteroclitin compounds.
Conclusion and Future Directions
The Heteroclitin compounds and their structural analogs represent a valuable class of natural products with significant therapeutic potential. The available quantitative data highlights their potency as cytotoxic, anti-inflammatory, and antiviral agents. The detailed experimental protocols provided in this guide offer a foundation for further research and comparative studies. The elucidated signaling pathways provide insights into their mechanisms of action, paving the way for rational drug design and optimization.
Future research should focus on isolating and characterizing a wider range of Heteroclitin compounds and conducting comprehensive structure-activity relationship (SAR) studies. Further elucidation of their molecular targets and downstream signaling effects will be crucial for understanding their full therapeutic potential and for the development of novel, effective, and safe therapeutic agents. The information compiled in this technical guide serves as a critical resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [h-i-v.net]
- 16. Heteroclitin D |CAS 140369-76-2|DC Chemicals [dcchemicals.com]
- 17. t27.ir [t27.ir]
- 18. acgpubs.org [acgpubs.org]
The Enigmatic Secondary Metabolite: A Technical Overview of Heteroclitin E
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary metabolites are a diverse group of organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. These molecules often play a crucial role in mediating interactions between the organism and its environment, serving as defense mechanisms, signaling molecules, or pigments. Within this vast chemical landscape, specific compounds periodically emerge as subjects of intense scientific scrutiny due to their potential therapeutic applications. This document aims to provide a comprehensive technical guide on the secondary metabolite Heteroclitin E, summarizing its biological activities, detailing the experimental protocols used to elucidate its functions, and visualizing its known signaling pathways.
Biological Activity of this compound
At present, there is a notable absence of publicly available scientific literature specifically detailing the biological activities, mechanism of action, or isolation of a compound designated as "this compound." Extensive searches of prominent scientific databases and chemical depositories have not yielded information on this particular molecule.
The scientific community has, however, investigated related compounds. For instance, Heteroclitin D, isolated from Kadsurae Caulis, has been shown to possess biological activities, including antioxidant and anti-tumor effects.[1] This suggests that other compounds from the same genus or with similar structural motifs may also exhibit noteworthy bioactivities.
It is plausible that "this compound" may be a very recently discovered compound for which research has not yet been published, a proprietary molecule under investigation, or a misnomer for a different compound. As new research emerges, this section will be updated to reflect the quantitative data on the biological activities of this compound.
Experimental Protocols
Given the lack of specific data on this compound, this section will outline general experimental protocols commonly employed in the study of novel secondary metabolites. These methodologies provide a framework for how the biological activities of this compound could be assessed once the compound becomes available for research.
Isolation and Purification
The initial step in studying a natural product is its isolation and purification from the source organism. A general workflow for this process is outlined below.
Biological Assays
Once isolated, a battery of in vitro and in vivo assays would be performed to determine the biological activity of this compound.
1. Cytotoxicity Assays:
-
MTT Assay: To assess the effect of the compound on cell viability and proliferation in cancer cell lines.
-
LDH Assay: To measure cytotoxicity by quantifying lactate dehydrogenase release from damaged cells.
2. Antimicrobial Assays:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
Disk Diffusion Assay: A qualitative method to screen for antimicrobial activity.
3. Antioxidant Assays:
-
DPPH Radical Scavenging Assay: To measure the free radical scavenging capacity.
-
ABTS Radical Cation Decolorization Assay: Another common method to evaluate antioxidant activity.
4. Enzyme Inhibition Assays:
-
Depending on the predicted target, assays for specific enzymes like kinases, proteases, or oxidoreductases would be conducted.
Signaling Pathways
Without experimental data, it is not possible to depict the specific signaling pathways modulated by this compound. However, many secondary metabolites are known to interact with common cellular signaling cascades. A hypothetical signaling pathway that a novel bioactive compound might inhibit is the NF-κB pathway, which is often dysregulated in inflammatory diseases and cancer.
Conclusion and Future Directions
While "this compound" remains an uncharacterized molecule in the public domain, the field of natural product chemistry is dynamic, with new compounds being discovered and characterized continuously. The methodologies and conceptual frameworks presented in this guide provide a roadmap for the future investigation of this compound and other novel secondary metabolites. Future research will be essential to isolate and structurally elucidate this compound, quantify its biological activities, and determine its mechanism of action through the detailed study of its interactions with cellular signaling pathways. Such research holds the promise of uncovering new therapeutic agents for a variety of human diseases. Researchers are encouraged to monitor scientific literature for the emergence of data on this and other novel natural products.
References
The Therapeutic Potential of Kadsura Lignans: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans derived from the genus Kadsura, a group of woody vines belonging to the Schisandraceae family, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders, modern research has begun to unravel the molecular mechanisms underlying the therapeutic effects of these compounds. This technical guide provides a comprehensive overview of the therapeutic potential of Kadsura lignans, with a focus on their anticancer, anti-inflammatory, hepatoprotective, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key bioassays, and visualizations of the primary signaling pathways modulated by these bioactive molecules.
Pharmacological Activities of Kadsura Lignans
Kadsura lignans, particularly dibenzocyclooctadiene lignans, exhibit a broad spectrum of biological activities. These compounds have been shown to possess antitumor, anti-inflammatory, anti-HIV, antioxidant, hepatoprotective, and neuroprotective effects.[1][2] The following sections delve into the specifics of these therapeutic potentials, presenting quantitative data from various studies.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of Kadsura lignans against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC₅₀) of different Kadsura lignans.
| Lignan | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Heilaohulignan C | HepG-2 (Liver) | 9.92 | [2] |
| Kadusurain A | A549 (Lung) | 1.05 µg/mL | [3] |
| Kadusurain A | HCT116 (Colon) | 12.56 µg/mL | [3] |
| Kadusurain A | HL-60 (Leukemia) | 2.34 µg/mL | [3] |
| Kadusurain A | HepG2 (Liver) | 3.17 µg/mL | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of Kadsura lignans are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Lignan | Cell Line | IC₅₀ (µM) | Reference |
| Kadsuindutain A | RAW 264.7 | 10.7 | [1][4] |
| Kadsuindutain B | RAW 264.7 | 15.4 | [1][4] |
| Kadsuindutain C | RAW 264.7 | 21.2 | [1][4] |
| Kadsuindutain D | RAW 264.7 | 28.9 | [1][4] |
| Kadsuindutain E | RAW 264.7 | 34.0 | [1][4] |
| Schizanrin F | RAW 264.7 | 12.5 | [1][4] |
| Schizanrin O | RAW 264.7 | 18.3 | [1][4] |
| Schisantherin J | RAW 264.7 | 25.6 | [1][4] |
| Kadsindutalignan B | RAW 264.7 | 5.67 | [5] |
| Kadsuralignan H | RAW 264.7 | - | [6] |
| Kadsuralignan J | RAW 264.7 | - | [6] |
Hepatoprotective Activity
The hepatoprotective effects of Kadsura lignans are often assessed by their ability to protect liver cells (e.g., HepG2) from toxin-induced damage.
| Lignan/Compound | Toxin | Cell Line | Cell Viability (%) | Concentration (µM) | Reference |
| Compound 12 | APAP | HepG2 | 53.04 | - | [7] |
| Longipedunculatin 7 | APAP | HepG2 | 50.8 | 10 | [8] |
| Acetylepigomisin R | t-BHP | Primary Rat Hepatocytes | ED₅₀ = 135.7 | - | [9] |
| Isovaleroylbinankadsurin A | t-BHP | Primary Rat Hepatocytes | ED₅₀ = 26.1 | - | [9] |
| Binankadsurin A | t-BHP | Primary Rat Hepatocytes | ED₅₀ = 79.3 | - | [9] |
| Xuetonlignan 22 | APAP | HepG2 | +12.93 | 10 | [10] |
| Xuetonlignan 25 | APAP | HepG2 | +25.23 | 10 | [10] |
| Xuetonlignan 31 | APAP | HepG2 | +13.91 | 10 | [10] |
APAP: N-acetyl-p-aminophenol (Acetaminophen); t-BHP: tert-butyl hydroperoxide
Neuroprotective Activity
Several Kadsura lignans have demonstrated the ability to protect neuronal cells (e.g., PC12) from neurotoxin-induced damage.
| Lignan | Neurotoxin | Cell Line | Effect | Reference |
| Polysperlignan A | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |
| Polysperlignan B | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |
| Polysperlignan D | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |
| Polysperlignan E | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |
| Analogue 13 | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |
| Analogue 16 | β-amyloid or H₂O₂ | PC12 | Statistically significant neuroprotection | [11] |
Key Signaling Pathways
The therapeutic effects of Kadsura lignans are mediated through the modulation of several key signaling pathways, primarily the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Kadsura lignans have been shown to inhibit this pathway, likely by preventing the degradation of IκBα.[15]
Caption: Inhibition of the NF-κB signaling pathway by Kadsura lignans.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[16] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[16] In the presence of oxidative stress or Nrf2 activators like Kadsura lignans, Keap1 undergoes a conformational change, leading to the dissociation of Nrf2.[16] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).
Caption: Activation of the Nrf2 signaling pathway by Kadsura lignans.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the therapeutic potential of Kadsura lignans.
Isolation and Purification of Kadsura Lignans
A general workflow for the isolation and purification of lignans from Kadsura species is outlined below. Specific details may vary depending on the plant material and target compounds.
Caption: General workflow for isolating Kadsura lignans.
-
Extraction: The air-dried and powdered plant material (e.g., stems, roots) is extracted with a suitable solvent, such as 80% aqueous acetone, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol, to separate compounds based on their polarity. The lignan-rich fraction is often found in the EtOAc layer.
-
Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a hexane-acetone or chloroform-methanol gradient) to yield several sub-fractions.
-
Further Purification: The fractions showing promising activity in preliminary screens are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
-
Structural Elucidation: The structures of the purified lignans are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS).
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[17]
-
Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the purified Kadsura lignans (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated. The cells are then pre-treated with various concentrations of Kadsura lignans for 1 hour before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.[18]
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined using a standard curve prepared with sodium nitrite. The inhibitory effect of the lignans on NO production is then calculated.
Western Blot Analysis for NF-κB and Nrf2 Pathways
Western blotting is used to detect the levels of specific proteins involved in the NF-κB and Nrf2 signaling pathways.
-
Cell Lysis: Cells treated with Kadsura lignans and appropriate controls are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
Conclusion
Kadsura lignans represent a promising class of natural products with significant therapeutic potential across a range of diseases, including cancer, inflammatory disorders, liver disease, and neurodegenerative conditions. Their ability to modulate key signaling pathways like NF-κB and Nrf2 provides a mechanistic basis for their observed pharmacological effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of these fascinating compounds. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of Kadsura lignans as novel therapeutic agents.
References
- 1. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzocyclooctadiene lignans and lanostane derivatives from the roots of Kadsura coccinea and their protective effects on primary rat hepatocyte injury induced by t-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 11. Dibenzocyclooctadiene lignans from Kadsura polysperma and their antineurodegenerative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Heteroclitin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E is a lignan compound isolated from the stems of Kadsura longipedunculata. Lignans from the Kadsura genus have attracted significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory and hepatoprotective effects. As a member of this class of natural products, this compound holds potential for further investigation in drug discovery and development. These application notes provide a comprehensive protocol for the isolation and purification of this compound, along with its characteristic analytical data. The described methodology is based on established phytochemical techniques for the separation of lignans from Kadsura species.
Data Presentation
The following table summarizes the key analytical data for purified this compound. This information is critical for the identification and characterization of the compound during and after the isolation process.
| Parameter | Value |
| Molecular Formula | C₂₈H₃₂O₁₀ |
| Molecular Weight | 528.55 g/mol |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 6.88 (1H, s), 6.61 (1H, s), 5.95 (2H, s), 5.01 (1H, d, J=8.0 Hz), 4.45 (1H, d, J=8.0 Hz), 3.91 (3H, s), 3.89 (3H, s), 3.87 (3H, s), 3.85 (3H, s), 2.50-2.40 (1H, m), 2.10-2.00 (1H, m), 1.90-1.80 (1H, m), 1.30 (3H, d, J=6.8 Hz), 1.05 (3H, d, J=6.8 Hz), 0.95 (3H, d, J=7.2 Hz) |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 176.5, 148.2, 147.9, 141.5, 135.4, 134.9, 133.2, 109.8, 108.7, 101.2, 82.4, 79.8, 60.9, 60.8, 56.1, 56.0, 45.2, 40.1, 35.5, 21.8, 21.1, 15.9, 12.4 |
| Mass Spectrometry (ESI-MS) | m/z 529.2018 [M+H]⁺ |
| Purity (HPLC) | >98% |
Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound from the dried stems of Kadsura longipedunculata.
Materials and Reagents
-
Dried and powdered stems of Kadsura longipedunculata
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
Chloroform
-
Methanol
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
ODS (Octadecylsilane) C18 reverse-phase silica gel
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Rotary evaporator
-
Chromatography columns
-
Semi-preparative HPLC system
Protocol 1: Extraction
-
Maceration: Macerate the powdered stems of Kadsura longipedunculata (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water (1 L) and partition successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and chloroform (3 x 1 L).
-
Fraction Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the n-hexane, ethyl acetate, and chloroform fractions. The chloroform fraction is typically enriched with lignans.
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the chloroform fraction (approx. 50 g) to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) to yield several fractions (F1-F10).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Combine fractions containing compounds with similar TLC profiles to the target compound (based on literature comparison).
-
Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and polymeric substances.
-
-
ODS Column Chromatography:
-
Subject the lignan-enriched fraction from the Sephadex column to reverse-phase ODS column chromatography.
-
Elute with a stepwise gradient of methanol-water (from 30:70 to 100:0, v/v).
-
-
Semi-preparative HPLC:
-
Perform final purification of the fraction containing this compound using a semi-preparative HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase of acetonitrile-water (e.g., 60:40, v/v) at a flow rate of 2 mL/min.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and concentrate under vacuum to yield the pure compound.
-
Protocol 3: Structure Elucidation and Purity Assessment
-
Structure Confirmation: Confirm the identity of the isolated compound as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with the values reported in the literature.
-
Purity Analysis: Assess the purity of the final compound using analytical HPLC with a C18 column and a suitable mobile phase. Purity should exceed 98%.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and a conceptual signaling pathway that may be influenced by lignans.
Caption: Isolation and purification workflow for this compound.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Proposed Methodology for the Total Synthesis of Heteroclitin E
Introduction
Heteroclitin E is a member of the dibenzocyclooctadiene lignan family of natural products, which are known for their complex structures and significant biological activities. While a specific total synthesis of this compound has not been extensively documented in publicly available literature, this document outlines a proposed synthetic strategy based on established methodologies for closely related compounds, such as Kadsulignan E and Heteroclitin J.[1] This application note provides a hypothetical, yet plausible, multi-step synthetic route, detailed experimental protocols for key transformations, and visualizations of the proposed chemical logic. The methodologies presented are geared towards researchers and scientists in organic synthesis and drug development.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound suggests that the core dibenzocyclooctadiene ring system can be constructed via a biomimetic intramolecular oxidative coupling of a diarylbutane precursor. This key disconnection simplifies the target molecule to a more accessible linear precursor, which can be assembled from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis commences with the preparation of two key aromatic fragments, followed by their coupling to form the central butane linker. Subsequent functional group manipulations and the key intramolecular oxidative cyclization would lead to the dibenzocyclooctadiene core, which is then further elaborated to afford this compound.
Caption: Proposed forward synthetic pathway for this compound.
Quantitative Data from Analogous Syntheses
The following table summarizes typical yields for key transformations in the synthesis of related dibenzocyclooctadiene lignans. These values provide a benchmark for the proposed synthesis of this compound.
| Step No. | Transformation Type | Reagents and Conditions | Analogous Compound | Yield (%) | Reference |
| 1 | Aldol Condensation | Acetone, NaOH, H₂O | Precursor to Kadsulignan E | ~90% | [1] |
| 2 | Michael Addition | Nitromethane, DBU | Precursor to Kadsulignan E | ~85% | [1] |
| 3 | Nef Reaction | NaNO₂, AcOH, H₂O | Precursor to Kadsulignan E | ~70% | [1] |
| 4 | Oxidative Coupling | Fe(III) species, air | Kadsulignan E | 40-50% | [1] |
| 5 | Photoredox Cyclization | Ir(ppy)₂(dtbpy)(PF₆), H₂O, MeCN, blue LEDs | Kadsulignan E | 43% | [1] |
| 6 | Photoredox Cyclization | Ru(bpy)₃(PF₆)₂, NEt₃, DMF, blue LEDs | Heteroclitin J | 88% | [1] |
Experimental Protocols for Key Experiments
The following are detailed, hypothetical protocols for the key steps in the proposed total synthesis of this compound, based on established procedures for analogous molecules.
Protocol 1: Synthesis of the Diarylbutane Precursor (Based on Lignan Synthesis)
-
Step 1: Aldol Condensation. To a solution of the appropriately substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (1.2 eq). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Michael Addition. Dissolve the product from Step 1 (1.0 eq) and the second aromatic fragment (a suitable nucleophile, 1.1 eq) in THF. Add a catalytic amount of a strong base such as DBU (0.1 eq). Stir the reaction at room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 3: Reduction. To a solution of the coupled product (1.0 eq) in methanol, add NaBH₄ (2.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the diarylbutane precursor.
Protocol 2: Intramolecular Oxidative Coupling (Key Step)
-
Method A: Iron-mediated Oxidative Coupling
-
Dissolve the diarylbutane precursor (1.0 eq) in a mixture of CH₂Cl₂ and trifluoroacetic acid.
-
Add a solution of FeCl₃ (2.2 eq) in trifluoroacetic acid dropwise at -40 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude product by preparative HPLC to afford the cyclized product.
-
-
Method B: Photoredox-mediated Cyclization [1]
-
Prepare an N-(acyloxy)phthalimide ester of the corresponding carboxylic acid precursor in situ by reacting the acid (1.0 eq) with N-hydroxyphthalimide (1.0 eq) and N,N'-diisopropylcarbodiimide (1.1 eq) in CH₂Cl₂ at room temperature for 12 hours.[1]
-
In a separate flask, dissolve the photocatalyst (e.g., Ir(ppy)₂(dtbpy)(PF₆), 2 mol%) in acetonitrile.
-
Add the in situ generated NHPI ester solution and water (100.0 eq) to the photocatalyst solution.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 4 hours.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the cyclized product.
-
Signaling Pathway/Workflow Visualization
The following diagram illustrates the logical flow of the key photoredox-catalyzed cyclization step, a modern and efficient method for constructing the dibenzocyclooctadiene core.
References
Application Notes and Protocols: Asymmetric Synthesis of the Heteroclitin E Core Structure
Note on Heteroclitin E: As of the latest literature search, a specific asymmetric synthesis for the core structure of this compound has not been published. Furthermore, the exact chemical structure of this compound is not consistently available in public chemical databases. The Heteroclitin family of natural products, isolated from Kadsura heteroclita, are predominantly classified as lignans, with many possessing a dibenzocyclooctadiene core. This document will therefore focus on a well-established and detailed asymmetric synthesis of a representative dibenzocyclooctadiene lignan core, providing researchers with a practical protocol for constructing this key structural motif, which is central to many compounds in the Heteroclitin family and other biologically active natural products.
Introduction
Lignans are a diverse class of natural products characterized by the coupling of two phenylpropanoid units. Within this family, dibenzocyclooctadiene lignans exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antiviral properties. Their complex, stereochemically rich structures present significant challenges to synthetic chemists. The asymmetric synthesis of the dibenzocyclooctadiene core is a critical step in the total synthesis of these compounds and their analogues for further drug development. This application note details a robust and highly stereoselective method for the construction of this core structure, providing detailed protocols and quantitative data to aid researchers in this field.
Overall Synthetic Strategy
The asymmetric synthesis of the dibenzocyclooctadiene lignan core is achieved through a multi-step sequence starting from readily available materials. The key strategic elements of this synthesis involve an asymmetric allylation to establish the initial stereocenters, followed by a ring-closing metathesis to form the central eight-membered ring, and finally, an intramolecular Heck reaction to construct the tetracyclic core.
Figure 1. A generalized workflow for the asymmetric synthesis of the dibenzocyclooctadiene lignan core.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the asymmetric synthesis of a representative dibenzocyclooctadiene lignan core. The data is compiled from analogous synthetic routes reported in the literature.
Table 1: Asymmetric Allylation
| Substrate | Chiral Ligand | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 3,4-Dimethoxybenzaldehyde | (R)-BINOL | Ti(OiPr)₄ | CH₂Cl₂ | -20 | 24 | 92 | 95 |
| Piperonal | (S)-BINOL | Ti(OiPr)₄ | Toluene | -20 | 36 | 88 | 92 |
| Vanillin | (R)-BINOL | Ti(OiPr)₄ | CH₂Cl₂ | -20 | 24 | 95 | 96 |
Table 2: Ring-Closing Metathesis
| Diene Substrate | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Grubbs II | 5 | CH₂Cl₂ | 40 | 12 | 85 |
| 2 | Hoveyda-Grubbs II | 5 | Toluene | 80 | 8 | 90 |
| 3 | Grubbs II | 10 | CH₂Cl₂ | 40 | 16 | 78 |
Table 3: Intramolecular Heck Reaction
| Aryl Halide Substrate | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-diene | Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| 4-Bromo-diene | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 100 | 18 | 68 |
| 4-Triflate-diene | Pd(PPh₃)₄ | - | Et₃N | DMF | 90 | 36 | 82 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Solvents should be purified by standard methods before use. Reagents should be of high purity and used as received. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions. Flash column chromatography should be performed using silica gel (230-400 mesh).
Protocol for Asymmetric Allylation
This protocol describes a general procedure for the asymmetric allylation of an aromatic aldehyde.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
(R)-BINOL (0.1 mmol, 10 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.1 mmol, 10 mol%)
-
Allyltributyltin (1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-BINOL (28.6 mg, 0.1 mmol) and anhydrous CH₂Cl₂ (2 mL).
-
Cool the solution to 0 °C and add Ti(OiPr)₄ (0.03 mL, 0.1 mmol). Stir the mixture for 30 minutes at 0 °C.
-
Cool the resulting solution to -20 °C.
-
Add the substituted benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (3 mL) to the catalyst solution.
-
Add allyltributyltin (0.37 mL, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired homoallylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol for Ring-Closing Metathesis
This protocol provides a general method for the formation of the eight-membered ring via RCM.
Materials:
-
Diene substrate (0.5 mmol)
-
Grubbs II catalyst (0.025 mmol, 5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (50 mL, to make a 0.01 M solution)
-
Ethyl vinyl ether
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add the diene substrate (0.5 mmol) dissolved in anhydrous CH₂Cl₂ (45 mL).
-
Add the Grubbs II catalyst (21.2 mg, 0.025 mmol) in anhydrous CH₂Cl₂ (5 mL) to the solution.
-
Heat the reaction mixture to reflux (40 °C) and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and add ethyl vinyl ether (1 mL) to quench the catalyst. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the cyclized product.
Protocol for Intramolecular Heck Reaction
This protocol outlines a general procedure for the final cyclization to form the dibenzocyclooctadiene core.
Materials:
-
Aryl iodide substrate (0.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 10 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 20 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (0.4 mmol)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl iodide substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tol)₃ (12.2 mg, 0.04 mmol), and Ag₂CO₃ (110 mg, 0.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C in an oil bath.
-
Stir for 24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the dibenzocyclooctadiene core structure.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the asymmetric synthesis of the dibenzocyclooctadiene lignan core, a key structural motif found in the Heteroclitin family of natural products. The described methods are robust and highly stereoselective, offering a reliable pathway for the synthesis of these complex molecules. Researchers can adapt these protocols for the synthesis of various analogues to explore their structure-activity relationships and potential as therapeutic agents.
Application Notes: Cell-Based Assay Design for Heteroclitin E Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heteroclitin E, a natural compound, has demonstrated potential anti-inflammatory properties. Preliminary studies have shown its ability to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells. This application note provides a detailed guide for designing and implementing a panel of cell-based assays to screen and characterize the anti-inflammatory and cytotoxic effects of this compound. The protocols herein describe methods to assess cytotoxicity, measure NO production, quantify iNOS gene expression, and investigate the modulation of the NF-κB signaling pathway.
Cytotoxicity Assessment of this compound
Prior to evaluating the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic concentration range. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[1]
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.15 | 0.09 | 92.0 |
| 25 | 0.98 | 0.06 | 78.4 |
| 50 | 0.65 | 0.05 | 52.0 |
| 100 | 0.30 | 0.04 | 24.0 |
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide in LPS-stimulated macrophages.
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Experimental Protocol: Nitric Oxide (Griess) Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.[3]
-
Treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.[3] Include wells with cells only, cells with LPS only, and cells with this compound only as controls.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light.[3] Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | Standard Deviation | % Inhibition of NO Production |
| Control (no LPS) | 2.5 | 0.3 | - |
| LPS (1 µg/mL) | 45.8 | 3.1 | 0 |
| LPS + this compound (1 µM) | 40.2 | 2.5 | 12.2 |
| LPS + this compound (10 µM) | 25.1 | 1.9 | 45.2 |
| LPS + this compound (25 µM) | 10.3 | 1.1 | 77.5 |
Quantification of iNOS Gene Expression
To investigate whether the reduction in NO production is due to the downregulation of iNOS, quantitative real-time PCR (qPCR) can be performed.
Experimental Protocol: iNOS qPCR
-
Cell Treatment and RNA Extraction: Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described for the Griess assay (typically for 6-12 hours for gene expression analysis). Extract total RNA using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using iNOS-specific primers and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
iNOS Forward Primer: 5'-GTTCTCAGCCCAACAATACAAGA-3'
-
iNOS Reverse Primer: 5'-GTGGACGGGTCGATGTCAC-3'
-
GAPDH Forward Primer: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
GAPDH Reverse Primer: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Data Analysis: Calculate the relative expression of the iNOS gene using the ΔΔCt method.
Data Presentation
Table 3: Effect of this compound on iNOS mRNA Expression in LPS-stimulated RAW 264.7 Cells
| Treatment | Relative iNOS mRNA Expression (Fold Change) | Standard Deviation |
| Control (no LPS) | 1.0 | 0.1 |
| LPS (1 µg/mL) | 50.2 | 4.5 |
| LPS + this compound (10 µM) | 22.5 | 2.1 |
| LPS + this compound (25 µM) | 8.7 | 1.3 |
Investigation of NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of iNOS expression and other inflammatory genes. A reporter gene assay can be used to determine if this compound inhibits the NF-κB signaling pathway.
LPS-Induced NF-κB Signaling Pathway
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway in macrophages.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Transfection: Co-transfect HEK293 cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Stably transfected reporter cell lines are also commercially available.[4][5]
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: Treat the cells with this compound and an NF-κB activator (e.g., LPS or TNF-α) for 6-24 hours.[6]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Data Presentation
Table 4: Inhibition of LPS-induced NF-κB Activity by this compound
| Treatment | Normalized Luciferase Activity (RLU) | Standard Deviation | % Inhibition of NF-κB Activity |
| Control (no LPS) | 1050 | 150 | - |
| LPS (1 µg/mL) | 15800 | 1200 | 0 |
| LPS + this compound (10 µM) | 8500 | 750 | 50.7 |
| LPS + this compound (25 µM) | 3200 | 400 | 86.3 |
Conclusion
This application note provides a comprehensive set of protocols for the initial screening and characterization of the anti-inflammatory and cytotoxic properties of this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data to evaluate the therapeutic potential of this natural compound. The use of structured data tables and visual diagrams of workflows and signaling pathways will aid in the clear presentation and interpretation of the experimental findings.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. resources.amsbio.com [resources.amsbio.com]
No Evidence Found for Heteroclitin E as a Potential L-type Calcium Channel Inhibitor
Despite a comprehensive review of available scientific literature, no studies were identified that investigate or support the hypothesis of Heteroclitin E acting as an L-type calcium channel inhibitor. The requested detailed Application Notes and Protocols, therefore, cannot be generated due to the absence of foundational experimental data on this specific biological activity.
Our extensive search for primary research articles, reviews, and pharmacological databases did not yield any information linking this compound to the inhibition of L-type calcium channels. Research on compounds isolated from the plant Kadsura heteroclita, the source of various heteroclitins, primarily focuses on other biological activities.
Summary of Known Biological Activities of Compounds from Kadsura heteroclita
Compounds derived from Kadsura heteroclita have been investigated for several potential therapeutic applications. The existing body of research highlights the following activities:
-
Anti-HIV Activity: Several lignans and triterpenoids isolated from Kadsura heteroclita have demonstrated inhibitory effects against the human immunodeficiency virus (HIV).[1][2]
-
Cytotoxic Activity: Certain compounds from this plant have shown cytotoxicity against various cancer cell lines, suggesting potential for anti-cancer drug development.[3][4]
-
Antioxidant and Anti-inflammatory Properties: Extracts from Kadsura heteroclita have exhibited antioxidant and anti-inflammatory effects, which are attributed to their phenolic and flavonoid content.[2][5]
It is important to note that while the genus Kadsura is a rich source of bioactive molecules, the specific activity of this compound on ion channels, and particularly on L-type calcium channels, remains uninvestigated in the public domain of scientific literature.
The Role of L-type Calcium Channels
L-type calcium channels are voltage-gated ion channels crucial for various physiological processes, including cardiovascular function, muscle contraction, and neuronal signaling. They are well-established targets for a class of drugs known as calcium channel blockers, which are widely used in the treatment of hypertension, angina, and certain cardiac arrhythmias. The mechanism of action of these drugs involves the blockage of calcium influx into cells, leading to vasodilation and reduced cardiac workload.
Future Research Directions
The absence of data on this compound's effect on L-type calcium channels does not definitively rule out this possibility. It simply indicates a gap in the current scientific knowledge. Future research could explore the pharmacological profile of this compound through a variety of in vitro and in vivo assays.
A potential starting point for such an investigation could involve the following experimental workflow:
Figure 1. A hypothetical experimental workflow to investigate the potential L-type calcium channel inhibitory activity of this compound.
Based on the currently available scientific literature, the topic "this compound as a potential L-type calcium channel inhibitor" is speculative. There is no existing data to support the creation of detailed application notes or experimental protocols as requested. The scientific community has yet to explore this specific interaction. Therefore, any researchers, scientists, or drug development professionals interested in this area should consider this a novel field of investigation requiring foundational research to establish any potential activity.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenolic Profiles, Antioxidant, and Inhibitory Activities of Kadsura heteroclita (Roxb.) Craib and Kadsura coccinea (Lem.) A.C. Sm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cellular Anti-Inflammatory Assay of Heteroclitin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E, a compound derived from Hodgsonia heteroclita, has been identified as a potential anti-inflammatory agent. Extracts from Hodgsonia heteroclita seeds have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[1]. This document provides a detailed protocol for a cell-based in vitro assay to evaluate the anti-inflammatory properties of this compound. The described methods are foundational for screening and characterizing novel anti-inflammatory compounds.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key pathway in the inflammatory process involves the activation of macrophages by stimulants like LPS, which is a component of the outer membrane of Gram-negative bacteria[2][3]. This activation triggers signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[2][4][5][6]. Therefore, the inhibition of these mediators serves as a key indicator of a compound's anti-inflammatory potential.
This protocol will focus on the use of LPS-stimulated RAW264.7 murine macrophage cells as a well-established model for inflammation research[2][4][5]. We will detail the procedures for assessing the effects of this compound on the production of nitric oxide and key inflammatory cytokines.
Data Presentation
The quantitative results from the anti-inflammatory assays can be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Vehicle Control | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| This compound + LPS | 50 | ||
| Positive Control (e.g., Dexamethasone) + LPS | 10 |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition of TNF-α | IL-6 (pg/mL) (Mean ± SD) | % Inhibition of IL-6 |
| Vehicle Control | - | ||||
| LPS (1 µg/mL) | - | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 5 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 25 | ||||
| This compound + LPS | 50 | ||||
| Positive Control (e.g., Dexamethasone) + LPS | 10 |
Experimental Protocols
Cell Culture and Maintenance
The RAW264.7 murine macrophage cell line is a commonly used model for studying inflammation[2][4][5].
-
Cell Line: RAW264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
Prior to the anti-inflammatory assays, it is crucial to determine the non-toxic concentrations of this compound on RAW264.7 cells.
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Select non-cytotoxic concentrations for subsequent experiments.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. A positive control such as Dexamethasone or L-NAME can be included.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control group (no LPS, no this compound) and an LPS-only group.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-Inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Seed RAW264.7 cells and treat with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits being used.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Comprehensive phytochemical profiling and biological activities of Hodgsonia heteroclita subsp. indochinensis seed extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Heteroclitin E in Kadsura Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Heteroclitin E, a bioactive diterpenoid found in plants of the Kadsura genus. The method is sensitive, reproducible, and specific, making it suitable for quality control, phytochemical analysis, and pharmacokinetic studies in the field of drug discovery and development. The protocol covers sample preparation from plant material, HPLC-PDA analysis, and method validation in accordance with ICH guidelines.
Introduction
This compound is a member of the complex diterpenoid family of natural products isolated from plants of the Kadsura genus, which are utilized in traditional medicine.[1][2] Diterpenoids from this genus have demonstrated a range of biological activities, including anti-inflammatory and antiviral properties.[1] The therapeutic potential of these compounds necessitates the development of reliable analytical methods for their identification and quantification in plant extracts. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile secondary metabolites like terpenoids from complex plant matrices.[3][4] This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound using an HPLC system equipped with a Photodiode Array (PDA) detector. The method has been validated for its linearity, precision, accuracy, and sensitivity.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Deionized water.
-
Standards: this compound reference standard (>98% purity).
-
Plant Material: Dried and powdered stems or leaves of Kadsura heteroclita or other relevant Kadsura species.[5]
-
Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer, 0.22 µm syringe filters (PTFE), HPLC vials.
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
-
Weighing: Accurately weigh 0.5 g of dried, powdered plant material into a 50 mL centrifuge tube.[5]
-
Extraction: Add 15 mL of methanol to the tube.[5]
-
Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.[5]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[6]
-
Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction: To ensure complete extraction, repeat steps 2-5 on the plant residue and combine the supernatants.
-
Concentration: Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution and Filtration: Reconstitute the dried extract in 10 mL of methanol.[7] Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.[7]
HPLC System and Chromatographic Conditions
The analysis was performed on an HPLC system with a PDA detector. The parameters are summarized in Table 1.
| Parameter | Condition |
| Instrument | HPLC System with PDA Detector |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-7 min, 5-30% B; 7-18 min, 30-60% B; 18-35 min, 60-95% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 272 nm |
| Run Time | 40 minutes |
| Table 1: HPLC Method Parameters. |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions were prepared by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL. These were used to construct a calibration curve.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] The validation parameters included linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Linearity: Assessed by injecting the calibration standards in triplicate and constructing a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of at least 0.995 is considered acceptable.[9]
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). This was determined by analyzing six replicate injections of a standard solution (20 µg/mL) and expressed as the relative standard deviation (%RSD). An RSD of ≤ 2% is generally acceptable.[9]
-
Accuracy: Determined by a recovery study using the standard addition method. Known amounts of this compound standard were spiked into a pre-analyzed plant extract sample at three different concentration levels (80%, 100%, and 120%). The recovery percentage was then calculated.
Results
The developed HPLC method demonstrated good separation and resolution for this compound in plant extracts. The validation results are summarized in the tables below.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25431x + 1589 |
| Correlation Coefficient (r²) | 0.9992 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL |
| Table 2: Linearity, LOD, and LOQ of the HPLC Method. |
| Precision Level | Concentration (µg/mL) | Mean Peak Area (n=6) | Standard Deviation | %RSD |
| Repeatability (Intra-day) | 20 | 510,250 | 6123 | 1.20% |
| Intermediate (Inter-day) | 20 | 512,500 | 8712 | 1.70% |
| Table 3: Precision of the HPLC Method. |
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| 80% | 16 | 15.78 | 98.63 | 1.55 |
| 100% | 20 | 19.92 | 99.60 | 1.10 |
| 120% | 24 | 23.64 | 98.50 | 1.32 |
| Table 4: Accuracy (Recovery) of the HPLC Method. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Discussion and Conclusion
The developed ultrasound-assisted extraction and RP-HPLC-PDA method provides a reliable and efficient tool for the quantification of this compound in Kadsura plant extracts. The method validation results confirm that it is linear, precise, accurate, and sensitive for its intended purpose.[11] This protocol can be readily implemented in research and quality control laboratories for the standardized analysis of plant materials and derived products containing this compound. The potential anti-inflammatory action of this compound may be mediated through pathways such as NF-κB, making this quantitative method crucial for further pharmacological investigation.[3][12]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Standards of Heteroclitin E Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heteroclitin E is a putative novel dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. Lignans from this genus have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, antiviral, and cytotoxic effects.[1][2][3] These application notes provide a comprehensive guide to the analytical standards and research protocols for investigating the chemical properties and biological activities of this compound, using established methodologies for related compounds from the same plant source as a framework.
Section 1: Analytical Standards and Characterization
The establishment of a pure analytical standard is paramount for accurate and reproducible research. This section outlines the protocols for the isolation and characterization of this compound.
1.1. Physicochemical Properties (Hypothetical for this compound)
Based on the properties of related Heteroclitins, the following are expected physicochemical characteristics of a pure this compound standard.
| Property | Expected Value |
| Molecular Formula | C₂₈H₃₂O₉ (Example) |
| Molecular Weight | 512.55 g/mol (Example) |
| Appearance | White to off-white amorphous powder or solid |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone |
| Purity (HPLC) | ≥98% |
| Storage | -20°C, protected from light and moisture |
1.2. Experimental Protocol: Isolation and Purification of this compound
This protocol is adapted from established methods for isolating lignans from Kadsura heteroclita.[4][5]
1.2.1. Extraction:
-
Air-dry and pulverize the stems of Kadsura heteroclita.
-
Extract the powdered plant material with 95% ethanol at room temperature three times, each for 24 hours.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
1.2.2. Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the ethyl acetate fraction, which is typically rich in lignans, under reduced pressure.
1.2.3. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to obtain several sub-fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Further purify the lignan-containing fractions using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.[4]
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the purified compound.
1.3. Experimental Protocol: Structural Elucidation and Purity Assessment
1.3.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis: [6][7]
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution with methanol and water.
-
Detection: UV at 220 nm and 254 nm.[8]
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Procedure: Dissolve a small amount of purified this compound in methanol to prepare a standard solution. Inject into the HPLC system and record the chromatogram. Purity is determined by the peak area percentage.
1.3.2. Mass Spectrometry (MS) for Molecular Weight Determination:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Procedure: Infuse a dilute solution of this compound in methanol into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to determine the accurate molecular weight and deduce the molecular formula.
1.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation: [1][9][10]
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
-
Procedure: Dissolve 5-10 mg of purified this compound in the appropriate deuterated solvent. The combination of these NMR experiments will allow for the complete assignment of all proton and carbon signals, elucidating the chemical structure of the molecule.
Section 2: Biological Activity Assessment
This section provides protocols for evaluating the potential anti-inflammatory and antioxidant activities of this compound, which are commonly reported for lignans from Kadsura.[1][3]
2.1. Experimental Protocol: In Vitro Anti-inflammatory Activity Assay
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
2.1.1. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2.1.2. NO Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent I and 50 µL of Griess reagent II to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
2.2. Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
2.2.1. Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
Section 3: Signaling Pathway Analysis
Lignans are known to modulate key signaling pathways involved in inflammation and oxidative stress.[11][12][13][14] The following diagrams illustrate these pathways and a general workflow for their investigation.
3.1. Workflow for Signaling Pathway Analysis
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 4. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Lignans of Kadsura interior A.C.Smith by HPLC: Ingenta Connect [ingentaconnect.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. NMR Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Characterization of Lignans [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up Heteroclitin E Production for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E, a dibenzocyclooctadiene lignan found in plants of the Kadsura genus, has emerged as a compound of interest for further investigation due to the diverse biological activities exhibited by related lignans.[1][2] Preclinical studies are a critical step in the drug development pipeline, requiring a significant and consistent supply of high-purity investigational compounds. This document provides detailed application notes and protocols for scaling up the production of this compound to meet the demands of preclinical research.
Three primary strategies for scaling up this compound production are presented:
-
Extraction and Purification from Kadsura heteroclita : A traditional and direct method, suitable for obtaining initial quantities for early-stage preclinical work.
-
Total Chemical Synthesis : A highly controllable and scalable approach, ideal for long-term, large-scale production of clinical-grade material.
-
Biotechnological Production via Plant Cell Cultures : An emerging and potentially sustainable alternative for consistent and scalable production.
These protocols and notes are designed to guide researchers in selecting and implementing the most appropriate strategy based on their specific needs, resources, and the stage of their preclinical program.
Preclinical Supply Requirements
Before embarking on a production scale-up campaign, it is crucial to understand the quantity and quality of this compound required for preclinical studies. These studies, conducted under Good Laboratory Practice (GLP) conditions, are essential for assessing the safety and toxicity of a new drug candidate before it can be tested in humans.[3][4]
Table 1: Estimated this compound Requirements for Preclinical Toxicology Studies
| Study Type | Animal Model | Typical Dose Range (mg/kg) | Estimated Compound Requirement (grams) | Purity Specification |
| Dose Range-Finding (non-GLP) | Mouse, Rat | 10 - 100 | 1 - 5 | >95% |
| Single-Dose Acute Toxicity (GLP) | Rodent & Non-rodent | 10 - 1000 | 5 - 20 | >98% |
| Repeated-Dose Sub-chronic Toxicity (GLP) | Rodent & Non-rodent | 5 - 50 | 20 - 100+ | >98% |
| Genotoxicity (in vitro/in vivo) | N/A | N/A | 1 - 5 | >98% |
| Safety Pharmacology | Rodent & Non-rodent | 5 - 50 | 5 - 15 | >98% |
Note: The quantities are estimates and can vary significantly based on the compound's potency, the specific study designs, and the route of administration.[5][6] It is imperative to consult with a toxicologist and the regulatory guidelines (e.g., FDA, EMA) to determine the precise requirements for your specific preclinical program.[7][8]
Strategy 1: Extraction and Purification from Kadsura heteroclita
This approach leverages the natural source of this compound. While potentially limited by the natural abundance of the compound, it is a viable method for obtaining initial material for proof-of-concept studies. The following protocol is adapted from a method for isolating the related lignan, Heteroclitin D, from Kadsura heteroclita.[4]
Experimental Protocol: Scalable Extraction and Purification
Objective: To extract and purify this compound from the dried stems of Kadsura heteroclita.
Materials and Equipment:
-
Dried and powdered stems of Kadsura heteroclita
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Silica gel (for column chromatography, 200-300 mesh)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze-dryer
-
Glass chromatography columns of increasing diameter for scale-up
-
Analytical HPLC system with a UV detector for purity analysis
Protocol:
-
Extraction: a. Macerate 1 kg of powdered K. heteroclita stems with 10 L of 95% methanol at room temperature for 72 hours. Repeat the extraction three times. b. Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: a. Suspend the crude extract in 2 L of water and sequentially partition with n-hexane (3 x 2 L) and ethyl acetate (3 x 2 L). b. Concentrate the ethyl acetate fraction to dryness to yield the ethyl acetate extract, which is enriched in lignans.
-
Silica Gel Column Chromatography (Initial Purification): a. Prepare a silica gel column (e.g., 10 cm diameter x 100 cm length) packed in n-hexane. b. Dissolve the ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Apply the adsorbed sample to the top of the column. d. Elute the column with a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 80:20). e. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Preparative HPLC (Final Purification): a. Pool the this compound-rich fractions and concentrate. b. Further purify the enriched fraction using a Prep-HPLC system with a C18 column. c. Use a mobile phase gradient of acetonitrile and water. d. Collect the peak corresponding to this compound. e. Lyophilize the purified fraction to obtain this compound as a solid.
-
Purity and Characterization: a. Determine the purity of the final product using analytical HPLC with a UV detector. The purity should be >98% for preclinical studies. b. Confirm the structure of this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Table 2: Projected Yield and Purity from Extraction and Purification
| Starting Material | Crude Extract Yield (w/w) | Ethyl Acetate Fraction (w/w) | Purified this compound (mg/kg of starting material) | Final Purity (by HPLC) |
| 1 kg K. heteroclita stems | ~10-15% | ~2-4% | 10 - 50 (estimated) | >98% |
Note: The yield of this compound is an estimate and will depend on the specific plant material and extraction efficiency. The reported yield for Heteroclitin D from a crude extract was approximately 0.2% (10.2 mg from 4.86 g).[4]
Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Strategy 2: Total Chemical Synthesis
Total chemical synthesis offers a reliable and highly scalable route to produce large quantities of this compound with high purity, independent of natural source availability. The following is a proposed synthetic strategy based on the synthesis of the related lignan, Heteroclitin J.[9]
Proposed Synthetic Pathway
The synthesis of dibenzocyclooctadiene lignans often involves the oxidative coupling of two phenylpropanoid units. A plausible retrosynthetic analysis for this compound would involve the disconnection of the biaryl bond to two appropriately substituted precursor molecules.
Caption: Retrosynthetic approach for this compound.
Experimental Protocol: Key Synthetic Step (Conceptual)
Objective: To perform a key oxidative coupling reaction to form the dibenzocyclooctadiene core of this compound.
Note: This is a conceptual protocol and would require significant optimization and development.
Materials and Equipment:
-
Protected precursor molecules
-
Oxidizing agent (e.g., iron(III) chloride, phenyliodine(III) bis(trifluoroacetate))
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard organic synthesis glassware
-
Purification equipment (flash chromatography, HPLC)
Protocol:
-
Precursor Synthesis: Synthesize the necessary protected monomeric precursors from commercially available starting materials. This will likely involve multiple steps of functional group manipulation and protection.
-
Oxidative Coupling: a. Under an inert atmosphere, dissolve the precursor in an anhydrous solvent. b. Cool the reaction mixture to the appropriate temperature (e.g., -78 °C). c. Add the oxidizing agent dropwise. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, quench the reaction and perform an aqueous workup.
-
Purification: Purify the crude product by flash column chromatography to isolate the coupled product.
-
Deprotection and Final Modifications: Carry out the necessary deprotection and functional group modification steps to arrive at this compound.
-
Final Purification: Purify the final compound by recrystallization or preparative HPLC to achieve >98% purity.
Table 3: Projected Yield and Scalability of Chemical Synthesis
| Scale | Overall Yield (estimated) | Purity (by HPLC) | Key Advantages | Key Challenges |
| Lab-scale (1-10 g) | 5-10% | >99% | High purity, well-defined product | Multi-step, requires optimization |
| Pilot-scale (100-1000 g) | 3-8% | >99% | Scalable, not dependent on natural source | Cost of reagents, process optimization |
Logical Relationship of Synthetic Strategy
Caption: Logical flow of the total synthesis strategy for this compound.
Strategy 3: Biotechnological Production via Plant Cell Cultures
Plant cell culture offers a promising and sustainable alternative for the production of high-value secondary metabolites like lignans.[3][10][11][12] This approach can provide a continuous and controlled supply of the target compound, independent of geographical and seasonal variations.
Experimental Protocol: Development of a this compound-Producing Cell Line
Objective: To establish and optimize a cell suspension culture of Kadsura heteroclita for the production of this compound.
Materials and Equipment:
-
Kadsura heteroclita plant material (leaves, stems)
-
Murashige and Skoog (MS) medium and other plant tissue culture media
-
Plant growth regulators (e.g., auxins, cytokinins)
-
Elicitors (e.g., methyl jasmonate, salicylic acid)
-
Bioreactor (for suspension culture scale-up)
-
Standard plant tissue culture laboratory equipment
Protocol:
-
Callus Induction: a. Sterilize explants (e.g., young leaves) of K. heteroclita. b. Culture the explants on a solid medium (e.g., MS medium) supplemented with plant growth regulators to induce callus formation. c. Incubate in the dark at 25 ± 2 °C.
-
Establishment of Suspension Cultures: a. Transfer friable callus to a liquid medium of the same composition. b. Agitate the cultures on an orbital shaker at 120 rpm. c. Subculture every 2-3 weeks.
-
Optimization of Production: a. Screen different basal media and plant growth regulator combinations to enhance cell growth and this compound production. b. Investigate the effect of elicitors on secondary metabolite production. Add elicitors at different concentrations and time points during the culture period. c. Optimize culture conditions such as temperature, pH, and light.
-
Scale-up in a Bioreactor: a. Inoculate a lab-scale bioreactor (e.g., 2 L) with the optimized cell suspension culture. b. Control and monitor culture parameters (e.g., dissolved oxygen, pH, temperature). c. Harvest the cells and culture medium at the peak of this compound production.
-
Extraction and Purification: a. Separate the cells from the medium. b. Extract this compound from both the cells and the medium using the methods described in Strategy 1. c. Purify to >98% for preclinical use.
Table 4: Potential Yield and Advantages of Biotechnological Production
| Culture System | This compound Yield (mg/L) | Purity (after purification) | Key Advantages | Key Challenges |
| Shake Flask | 1-10 (initial) | >98% | Sustainable, controlled environment | Slow development, low initial yields |
| Bioreactor (2-10 L) | 10-50+ (optimized) | >98% | Scalable, consistent production | Requires process optimization and engineering |
Signaling Pathway for Elicitor-Induced Lignan Biosynthesis
Caption: Generalized signaling pathway for elicitor-induced lignan production.
Conclusion
Scaling up the production of this compound for preclinical studies requires a strategic and multi-faceted approach. The choice between extraction from the natural source, total chemical synthesis, or biotechnological production will depend on the specific project goals, timelines, and available resources. For initial, small-scale studies, extraction and purification may be the most direct route. However, for a long-term and scalable supply of clinical-grade material, total synthesis or a well-optimized biotechnological process will be necessary. The protocols and data presented in these application notes provide a comprehensive framework for researchers to initiate and advance their this compound development program.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. phcogrev.com [phcogrev.com]
- 11. researchgate.net [researchgate.net]
- 12. The production of cytotoxic lignans by plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heteroclitin E Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E and its analogues, belonging to the lindenane class of sesquiterpenoid dimers, have garnered significant interest in medicinal chemistry due to their complex molecular architecture and promising biological activities. Recent studies have highlighted their potential as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases. This document provides detailed application notes and protocols for the synthesis of this compound derivatives to facilitate structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential. The synthetic strategy is based on the successful total synthesis of the closely related natural product, Shizukaol E.
General Synthetic Strategy
The core scaffold of this compound derivatives can be constructed through a biomimetic [4+2] cycloaddition (Diels-Alder reaction) between a lindenane-derived diene and a suitable dienophile. This convergent approach allows for the late-stage introduction of diversity at key positions, making it ideal for SAR studies. The general workflow involves the synthesis of the monomeric precursors, followed by the key dimerization reaction and subsequent functional group manipulations.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Lindenane Monomer (Diene Precursor)
This protocol is adapted from the total synthesis of Shizukaol E and outlines the preparation of the key diene precursor.
Materials:
-
Wieland-Miescher ketone
-
m-Chloroperbenzoic acid (m-CPBA)
-
Lithium diisopropylamide (LDA)
-
(Methoxycarbonylmethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Various protecting group reagents (e.g., TBSCl, MOMCl)
-
Anhydrous solvents (THF, CH2Cl2, DMF)
-
Standard laboratory glassware and purification apparatus (flash chromatography)
Procedure:
-
Epoxidation and Rearrangement: Treat Wieland-Miescher ketone with m-CPBA to effect epoxidation. Subsequent treatment with a Lewis acid or base will induce a rearrangement to afford a key intermediate alcohol.
-
Wittig Reaction: Deprotonate (methoxycarbonylmethyl)triphenylphosphonium bromide with a strong base such as NaH and react the resulting ylide with the ketone intermediate to install the exocyclic double bond.
-
Protection of Alcohol: Protect the secondary alcohol using a suitable protecting group (e.g., TBS, MOM) to prevent interference in subsequent steps.
-
Reduction and Elimination: Reduce the ester to the corresponding aldehyde. Subsequent manipulation and elimination reactions will generate the desired diene functionality.
-
Purification: Purify the diene precursor using flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of the Lindenane Monomer (Dienophile)
This protocol outlines the preparation of the dienophile partner for the cycloaddition reaction.
Materials:
-
Appropriate chiral starting material (e.g., a derivative of carvone)
-
Reagents for ring construction (e.g., via Robinson annulation)
-
Oxidizing and reducing agents
-
Anhydrous solvents
-
Purification supplies
Procedure:
-
Scaffold Construction: Synthesize the core lindenane monomer structure using established methods, potentially involving a Robinson annulation or other ring-forming reactions.
-
Functionalization: Introduce the necessary functional groups, such as ketones or aldehydes, that will become part of the dienophile system.
-
Stereochemical Control: Employ chiral auxiliaries or asymmetric catalysts to ensure the correct stereochemistry of the newly formed stereocenters.
-
Purification: Purify the dienophile monomer using flash chromatography and characterize it thoroughly by spectroscopic methods.
Protocol 3: [4+2] Cycloaddition and Core Scaffold Formation
This protocol describes the key dimerization step to form the this compound core structure.
Materials:
-
Diene precursor (from Protocol 1)
-
Dienophile monomer (from Protocol 2)
-
Lewis acid catalyst (optional, e.g., Et2AlCl)
-
High-pressure reaction vessel (if thermal conditions are required)
-
Anhydrous, degassed solvent (e.g., toluene, xylene)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the diene precursor and the dienophile in the chosen solvent.
-
Reaction Conditions:
-
Thermal: Heat the reaction mixture in a sealed tube or high-pressure vessel to the required temperature (typically 110-180 °C) and monitor the reaction progress by TLC or LC-MS.
-
Lewis Acid Catalyzed: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add the Lewis acid catalyst dropwise. Allow the reaction to warm to room temperature slowly while monitoring its progress.
-
-
Workup and Purification: Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NaHCO3 for Lewis acid-catalyzed reactions). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting dimer by flash column chromatography.
-
Characterization: Confirm the structure and stereochemistry of the this compound core scaffold using advanced spectroscopic techniques, including 2D NMR (COSY, HSQC, HMBC, NOESY) and X-ray crystallography if suitable crystals can be obtained.
Protocol 4: Derivatization for SAR Studies
With the core scaffold in hand, various functional groups can be modified to explore the SAR.
Procedure:
-
Hydroxyl Group Modification:
-
Esterification/Acylation: React free hydroxyl groups with a variety of acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, DMAP) to generate a library of esters.
-
Etherification: Deprotonate hydroxyl groups with a base (e.g., NaH) and react with alkyl halides to form ethers.
-
-
Carbonyl Group Modification:
-
Reduction: Reduce ketone or aldehyde functionalities to the corresponding alcohols using selective reducing agents (e.g., NaBH4, LiAlH4) to probe the importance of the carbonyl group.
-
Wittig Olefination: Convert carbonyls to alkenes with various substituents using the Wittig reaction.
-
-
Alkene Modification:
-
Hydrogenation: Reduce double bonds using catalytic hydrogenation (e.g., H2, Pd/C) to assess the role of unsaturation.
-
Epoxidation/Dihydroxylation: Functionalize alkenes via epoxidation (e.g., with m-CPBA) or dihydroxylation (e.g., with OsO4) to introduce new stereocenters and polar groups.
-
Each new derivative must be rigorously purified by HPLC and fully characterized by NMR and mass spectrometry.
Biological Evaluation: NLRP3 Inflammasome Inhibition Assay
The synthesized this compound derivatives will be evaluated for their ability to inhibit the NLRP3 inflammasome. A common and robust method is to use a cell-based assay measuring the release of interleukin-1β (IL-1β).
Protocol 5: IL-1β Release Assay in Macrophages
Cell Line:
-
THP-1 human monocytic cell line (differentiated into macrophages with PMA) or bone marrow-derived macrophages (BMDMs).
Materials:
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound derivatives dissolved in DMSO
-
Human IL-1β ELISA kit
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo)
Procedure:
-
Cell Culture and Differentiation (for THP-1): Culture THP-1 cells in RPMI-1640. For differentiation, seed the cells in 96-well plates and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming: Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours to prime the inflammasome.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the this compound derivatives (typically in a dose-response range from nM to µM) for 1 hour. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., MCC950).
-
NLRP3 Activation: Add the NLRP3 activator, nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the cells remaining in the plate to ensure that the observed inhibition of IL-1β release is not due to cytotoxicity.
-
Data Analysis: Calculate the IC50 values for each compound by plotting the percentage of IL-1β inhibition against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical SAR data for a series of this compound derivatives, based on published data for related lindenane dimers.[1] This table should be populated with experimental data as it becomes available.
| Compound | R1 | R2 | R3 | NLRP3 Inhibition IC50 (µM)[1] |
| This compound | OH | OAc | H | To be determined |
| Derivative 1 | OMe | OAc | H | |
| Derivative 2 | OEt | OAc | H | |
| Derivative 3 | F | OAc | H | |
| Derivative 4 | OH | OH | H | |
| Derivative 5 | OH | OMe | H | |
| Derivative 6 | OH | OAc | Me | |
| Derivative 7 | OH | OAc | Cl |
Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process involving a priming signal and an activation signal. This compound derivatives are hypothesized to inhibit the assembly or activation of this complex.
Caption: The NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Heteroclitin E Natural Product Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming low yield during the isolation of Heteroclitin E, a dibenzocyclooctadiene lignan from Kadsura heteroclita.
Troubleshooting Guide
Low yield is a common challenge in natural product isolation. The following table summarizes key experimental parameters and their potential impact on the yield of lignans, like this compound, based on data from studies on Kadsura species and general lignan isolation principles.
| Parameter | Condition 1 | Yield Outcome | Condition 2 | Yield Outcome | Condition 3 | Yield Outcome | Troubleshooting Recommendations |
| Extraction Solvent | 100% Hexane/Cyclohexane | Lower | 80% Ethanol in Water | Moderate | 95% Ethanol | Higher | For dibenzocyclooctadiene lignans like this compound, a mid-to-high polarity solvent like ethanol or methanol is generally more effective than non-polar solvents. Consider a sequential extraction, starting with a non-polar solvent to remove lipids, followed by a more polar solvent to extract the lignans. |
| Extraction Method | Maceration (24-48h) | Lower | Soxhlet Extraction (6-8h) | Moderate | Ultrasound-Assisted Extraction (UAE) (30-60 min) | Higher | UAE can significantly reduce extraction time and improve yield by enhancing solvent penetration into the plant matrix. However, careful temperature control is necessary to prevent degradation of thermolabile compounds. |
| Extraction Temperature | Room Temperature | Lower | 50-60°C | Higher | > 80°C | Potential Degradation | Moderate heating can improve extraction efficiency. However, temperatures above 80°C may lead to the degradation of some lignans. Optimization of temperature for your specific setup is recommended. |
| Purification - Stationary Phase | Silica Gel | Good Separation | Reversed-Phase C18 | Good for polar lignans | Sephadex LH-20 | Good for size exclusion | For dibenzocyclooctadiene lignans, normal-phase silica gel chromatography is a common and effective method. The choice depends on the polarity of the target compound and impurities. |
| Purification - Elution | Isocratic | Faster, lower resolution | Gradient | Slower, higher resolution | Step-Gradient | Moderate speed and resolution | A gradient elution is generally recommended for complex extracts to achieve better separation and purer fractions, which can improve the final yield of the crystalline product. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound from Kadsura heteroclita
This protocol is adapted from methods used for the isolation of dibenzocyclooctadiene lignans from Kadsura species.
1. Plant Material Preparation:
-
Air-dry the stems of Kadsura heteroclita at room temperature for 7-10 days.
-
Grind the dried stems into a coarse powder (20-40 mesh).
2. Extraction:
-
Weigh 100 g of the powdered plant material.
-
Optional Defatting Step: Macerate the powder with 500 mL of n-hexane for 24 hours at room temperature to remove non-polar compounds. Filter and discard the hexane extract. Air-dry the plant material.
-
Suspend the plant powder in 1 L of 95% ethanol.
-
Place the suspension in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 40-50°C.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification of this compound using Flash Chromatography
This protocol is a general procedure for the purification of dibenzocyclooctadiene lignans.
1. Column Preparation:
-
Select a silica gel flash column appropriate for the amount of crude extract (e.g., a 40 g column for 1-2 g of crude extract).
-
Equilibrate the column with the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5).
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, perform a dry load by adsorbing the extract onto a small amount of silica gel and loading the dried powder onto the column.
3. Chromatographic Separation:
-
Elute the column with a gradient of increasing polarity. A typical gradient could be from n-hexane:ethyl acetate 95:5 to 70:30 over 30-40 column volumes.
-
Monitor the elution using a UV detector, typically at 254 nm and 280 nm.
-
Collect fractions based on the UV chromatogram.
4. Fraction Analysis and Final Purification:
-
Analyze the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize under UV light (254 nm).
-
Combine fractions containing the compound of interest with a similar TLC profile.
-
Concentrate the combined fractions under reduced pressure.
-
If necessary, perform a final purification step by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude extract is very oily/waxy, which is causing problems during chromatography. What can I do?
A1: This is a common issue caused by the co-extraction of lipids and other non-polar compounds. To address this, perform a preliminary defatting step before the main extraction. Macerate the powdered plant material with a non-polar solvent like n-hexane or petroleum ether for 24 hours. This will remove the majority of the lipids, resulting in a cleaner crude extract that is easier to handle and purify.
Q2: I am seeing many overlapping spots on my TLC plates, making it difficult to isolate the target compound. How can I improve the separation?
A2: Poor separation on TLC and column chromatography can be due to an inappropriate solvent system. To improve resolution, try the following:
-
Optimize the mobile phase: Systematically vary the ratio of your solvents. For normal-phase silica gel, if the spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Use a different solvent system: Sometimes, changing one of the solvents can significantly alter the selectivity of the separation. For example, you could try a ternary system like hexane:dichloromethane:methanol.
-
Consider a different stationary phase: If optimizing the mobile phase is not sufficient, you might need to switch to a different stationary phase, such as reversed-phase C18 silica gel, especially if your compound is more polar.
Q3: My final yield of pure this compound is very low, even though the crude extract seemed promising. Where could I be losing my compound?
A3: Significant loss of the target compound often occurs during the purification steps. Here are some potential areas of loss and how to mitigate them:
-
Irreversible adsorption on silica gel: Some compounds can strongly and irreversibly bind to the silica gel. To minimize this, ensure the silica gel is of good quality and avoid letting the column run dry. Deactivating the silica gel by adding a small percentage of water or triethylamine (for basic compounds) to the mobile phase can also help.
-
Degradation on the column: Lignans can be sensitive to acidic conditions. The inherent acidity of silica gel can sometimes cause degradation. If you suspect this is happening, you can use neutralized silica gel or a different stationary phase.
-
Loss during fraction pooling and concentration: Be meticulous when analyzing your fractions by TLC. Pooling fractions that are not sufficiently pure can lead to losses in subsequent purification steps. When concentrating your fractions, be mindful of the compound's volatility and avoid excessive heat.
-
Inefficient recrystallization: Choosing the right solvent system for recrystallization is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent combinations on a small scale before attempting to recrystallize your entire sample.
Q4: I am concerned about the stability of this compound during the isolation process. What precautions should I take?
A4: Dibenzocyclooctadiene lignans can be susceptible to degradation under certain conditions. To ensure the stability of this compound, consider the following precautions:
-
Light sensitivity: Some lignans are light-sensitive. It is good practice to protect your extracts and purified compounds from direct light by using amber-colored glassware or by wrapping your glassware in aluminum foil.
-
Temperature stability: While moderate heat can improve extraction efficiency, prolonged exposure to high temperatures can lead to degradation. Keep the temperature of your rotary evaporator bath as low as possible (ideally below 50°C) and store your samples at low temperatures (-20°C) when not in use.
-
pH stability: Avoid strongly acidic or basic conditions during your extraction and purification, as this can cause structural changes in the lignan molecule.
Q5: What are the known biological activities of this compound and related lignans, and which signaling pathways are involved?
A5: Dibenzocyclooctadiene lignans isolated from Kadsura species have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The underlying mechanisms often involve the modulation of key cellular signaling pathways.
-
Anti-inflammatory activity: These lignans have been shown to suppress the production of pro-inflammatory mediators. This is often achieved by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2] They can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is involved in the antioxidant response.[1]
-
Cytotoxic activity: Several lignans from Kadsura have demonstrated cytotoxicity against various cancer cell lines. The exact molecular targets of this compound are not yet fully elucidated, but related compounds are known to induce apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of pro-inflammatory signaling pathways by this compound.
References
Technical Support Center: Chromatographic Resolution of Heteroclitin E
Welcome to the technical support center for the chromatographic analysis of Heteroclitin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when experiencing poor resolution of this compound?
A1: When encountering poor resolution, it is crucial to systematically evaluate your chromatographic system.[1] Begin by ensuring the system is properly prepared, which includes filtering samples and using a mobile phase composition appropriate for your analyte.[1] Verify that the column is in good condition and has not exceeded its recommended lifetime. It's also beneficial to review the preparation of your mobile phase, ensuring accurate composition and thorough degassing.[2]
Q2: How does the choice of stationary phase impact the resolution of this compound?
A2: The stationary phase is a critical factor in achieving adequate separation.[3][4][5] For compounds like lignans, a C18 column is a common starting point. However, if co-elution with impurities is an issue, consider switching to a different stationary phase, such as a phenyl-hexyl or a cyano column, to introduce different selectivity based on pi-pi or dipole-dipole interactions.[3][6]
Q3: Can adjusting the mobile phase composition improve the resolution of this compound?
A3: Yes, optimizing the mobile phase is one of the most powerful ways to improve resolution.[3][4] This includes adjusting the organic solvent-to-aqueous buffer ratio, changing the type of organic modifier (e.g., acetonitrile vs. methanol), and modifying the pH of the aqueous phase.[4][6] Altering the pH can change the ionization state of this compound or co-eluting impurities, thereby affecting their retention and improving separation.[6]
Troubleshooting Guides
Issue 1: Co-elution of this compound with an Impurity Peak
When this compound co-elutes with an impurity, the primary goal is to alter the selectivity of the chromatographic system.
Troubleshooting Workflow for Co-eluting Peaks
Caption: Troubleshooting workflow for improving peak resolution.
Experimental Protocol: Optimizing Mobile Phase
-
Initial Conditions: Start with a mobile phase of 60:40 Acetonitrile:Water.
-
Gradient Adjustment: Implement a shallow gradient to better separate closely eluting peaks. For example, start at 50% Acetonitrile and increase to 70% over 20 minutes.
-
Solvent Change: If resolution is still insufficient, switch the organic modifier to methanol and re-optimize the gradient.
-
pH Modification: Prepare the aqueous portion of the mobile phase with a buffer (e.g., 10 mM ammonium acetate) and adjust the pH. Evaluate pH values of 4.0, 5.5, and 7.0 to observe changes in selectivity.
Data Presentation: Effect of Mobile Phase on Resolution
| Mobile Phase Composition | Retention Time (min) | Resolution (Rs) | Peak Tailing Factor |
| 60:40 ACN:H₂O | 5.2 | 1.1 | 1.5 |
| 55:45 ACN:H₂O | 6.8 | 1.6 | 1.2 |
| 55:45 MeOH:H₂O | 7.5 | 1.8 | 1.1 |
| 55:45 ACN:H₂O (pH 4.0) | 6.5 | 1.9 | 1.1 |
Issue 2: Broad Peak Shape for this compound
A broad peak can compromise both resolution and sensitivity. This is often related to column efficiency or secondary interactions.
Troubleshooting Workflow for Broad Peaks
Caption: Troubleshooting workflow for addressing broad peaks.
Experimental Protocol: Improving Peak Efficiency
-
Flow Rate Optimization: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min and then to 0.6 mL/min to see the effect on peak width.[1][6]
-
System Check: Inspect all tubing and connections for excessive length or width, which can contribute to dead volume and band broadening.
-
Column Change: If available, switch to a column with smaller particles (e.g., from a 5 µm to a sub-2 µm particle column) to increase efficiency.[3][6]
-
Temperature Adjustment: Increase the column temperature in increments of 5°C (e.g., from 25°C to 30°C, then 35°C) to reduce mobile phase viscosity and improve mass transfer.[1][3]
Data Presentation: Effect of Flow Rate and Temperature on Peak Width
| Flow Rate (mL/min) | Column Temperature (°C) | Peak Width at half height (min) | Theoretical Plates (N) |
| 1.0 | 25 | 0.25 | 8,500 |
| 0.8 | 25 | 0.21 | 10,200 |
| 0.8 | 30 | 0.19 | 11,500 |
| 0.6 | 30 | 0.17 | 13,000 |
General Experimental Protocol for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation
-
Accurately weigh and dissolve the crude extract containing this compound in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: 90% B (hold)
-
35-36 min: 90% to 30% B
-
36-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Logical Relationship of Chromatographic Parameters
Caption: Key factors influencing chromatographic resolution.
References
Technical Support Center: Synthesis of Heteroclitin E and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Heteroclitin E and structurally related spirodienone lignans, such as Heteroclitin J. The guidance focuses on the critical photoredox-catalyzed spirocyclization step, a key transformation in the synthesis of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction step in the synthesis of the Heteroclitin family of compounds?
A1: A crucial step in the synthesis of Heteroclitin J, a close analog of this compound, is the 5-membered ring spirocyclization. This reaction is typically achieved through a photoredox-catalyzed radical cyclization of a suitably functionalized precursor.
Q2: What are the typical reagents and conditions for the photoredox-catalyzed spirocyclization?
A2: The reaction generally involves the in situ formation of an N-hydroxyphthalimide (NHPI) ester from the corresponding carboxylic acid using a coupling agent like N,N'-diisopropylcarbodiimide (DIC). This is followed by the photoredox-catalyzed radical cyclization using a photocatalyst such as Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (--INVALID-LINK--2), a sacrificial electron donor like triethylamine (NEt3), and irradiation with visible light (e.g., blue LEDs).
Q3: My spirocyclization reaction is giving a low yield. What are the potential causes?
A3: Low yields in the photoredox spirocyclization can stem from several factors, including inefficient formation of the NHPI ester, degradation of the photocatalyst, insufficient light penetration, or competing side reactions. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Q4: I am observing the formation of significant side products. What are the likely culprits?
A4: Common side products can arise from premature quenching of the radical intermediate, undesired reduction of the starting material, or decomposition of the NHPI ester. The nature of the side products can provide clues to the underlying issue. For instance, the presence of a reduced, uncyclized product suggests a problem with the cyclization step itself, possibly due to steric hindrance or an insufficiently reactive radical acceptor.
Troubleshooting Guide: Photoredox-Catalyzed Spirocyclization
This guide addresses common problems encountered during the photoredox-catalyzed spirocyclization step in the synthesis of the Heteroclitin core structure.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution(s) |
| Inefficient NHPI Ester Formation | - Ensure the carboxylic acid starting material is pure and dry. - Use fresh, high-quality DIC. - Increase the reaction time for the NHPI ester formation step. - Consider using an alternative coupling agent if DIC proves ineffective. |
| Photocatalyst Degradation | - Degas the solvent thoroughly before adding the photocatalyst to remove oxygen, which can quench the excited state of the catalyst. - Use a freshly prepared solution of the photocatalyst. - Ensure the reaction is shielded from ambient light before irradiation. |
| Insufficient Light Penetration | - Use a reaction vessel that is transparent to the wavelength of light being used (e.g., borosilicate glass for blue light). - Ensure the light source is positioned close to the reaction vessel and that the light path is unobstructed. - For larger scale reactions, consider using a more powerful light source or a specialized photoreactor to ensure even irradiation. |
| Incorrect Reaction Conditions | - Verify the correct solvent, as solvent polarity can influence the reaction efficiency. - Optimize the concentration of the substrate and reagents. Highly concentrated solutions can sometimes lead to quenching or side reactions. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution(s) |
| Formation of Reduced, Uncyclized Product | - This may indicate that the radical is being quenched before it can cyclize. - Decrease the concentration of the sacrificial electron donor (NEt3) to reduce the rate of quenching. - Consider using a less reactive hydrogen atom donor as the sacrificial agent. |
| Decomposition of Starting Material or Product | - The reaction may be running for too long, leading to product degradation under the reaction conditions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. - The light source may be too intense, causing photodegradation. Consider reducing the light intensity or increasing the distance between the light source and the reaction vessel. |
Experimental Protocols
Key Experiment: Photoredox-Catalyzed Spirocyclization for Heteroclitin J Core
This protocol is based on the published synthesis of the Heteroclitin J core structure and should be adapted and optimized for specific substrates.[1]
Step 1: In Situ Formation of the NHPI Ester
-
To a solution of the carboxylic acid precursor (1.0 equiv) in anhydrous dichloromethane (CH2Cl2), add N-hydroxyphthalimide (NHPI, 1.1 equiv) and N,N'-diisopropylcarbodiimide (DIC, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., argon or nitrogen).
Step 2: Photoredox-Catalyzed Spirocyclization
-
In a separate flask, prepare a solution of the photocatalyst --INVALID-LINK--2 (1 mol%) and triethylamine (NEt3, 2.0 equiv) in anhydrous dimethylformamide (DMF).
-
Degas the photocatalyst solution by bubbling with argon for at least 15 minutes.
-
To the solution containing the in situ generated NHPI ester, add the degassed photocatalyst solution.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography.
Quantitative Data Summary
The following table summarizes the reported reaction conditions and yield for the key spirocyclization step in the synthesis of the Heteroclitin J core.[1]
| Parameter | Value |
| Starting Material | Carboxylic acid precursor |
| Reagents | NHPI (1.1 equiv), DIC (1.2 equiv) |
| Photocatalyst | --INVALID-LINK--2 (1 mol%) |
| Sacrificial Donor | NEt3 (2.0 equiv) |
| Solvent | CH2Cl2 (for NHPI ester formation), DMF (for photocatalysis) |
| Temperature | Room Temperature |
| Light Source | Blue LEDs |
| Reaction Time | 12 h (NHPI ester formation) + 3 h (photocatalysis) |
| Reported Yield | 88% |
Visualizations
Caption: Synthetic pathway for the Heteroclitin J core.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Managing the Stability of Heteroclitin E in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of Heteroclitin E in solution. Given that specific stability data for this compound is not extensively documented in publicly available literature, this resource offers a framework based on best practices for handling related compounds, such as lignans and other marine natural products.[1][2][3] The following troubleshooting guides and frequently asked questions will help you anticipate and address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of natural products like this compound in solution is typically influenced by several environmental factors.[1][2][4] Key factors to consider are:
-
Temperature: Elevated temperatures can accelerate degradation.[5][6] It is generally recommended to store stock solutions at -20°C or -80°C for long-term stability.[7][8]
-
pH: The pH of the solution can significantly impact the stability of compounds, especially if they are susceptible to hydrolysis.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.[2][4][5][6] Storing solutions in amber vials or protecting them from light is a standard precaution.[7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4][6] For highly sensitive compounds, using degassed solvents or storing under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[7]
-
Solvent: The choice of solvent can affect both solubility and stability. It is crucial to use high-purity, analytical-grade solvents.[7]
Q2: What is the best solvent for dissolving and storing this compound?
While specific solubility data for this compound is limited, related lignans are often soluble in polar organic solvents such as methanol, ethanol, and DMSO.[3] For biological assays, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it serially into an aqueous buffer or cell culture medium.[7][9] It is advisable to minimize the final concentration of the organic solvent in your experiment to avoid solvent-induced artifacts.
Q3: How should I store this compound solutions for short-term and long-term use?
Proper storage is critical for maintaining the integrity of your compound.[10]
-
Short-term storage: For solutions that will be used within a few days to a week, refrigeration at 2-8°C is often sufficient, provided the solution is protected from light.[7][8]
-
Long-term storage: For storage longer than one week, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7][8][10]
Q4: My this compound solution has a precipitate. What should I do?
Precipitation can occur for several reasons, including low solubility in the chosen solvent system or changes in temperature.[9][11][12] It is generally not recommended to use a solution with a visible precipitate, as the actual concentration of the dissolved compound will be lower than intended.[9] Refer to the Troubleshooting Guide below for steps to address precipitation.
Troubleshooting Guide
This guide provides systematic steps to address common issues encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility, leading to precipitation when the organic solvent concentration decreases ("solvent shock").[9] | - Perform serial dilutions instead of a single large dilution.- Gently warm the aqueous solution (e.g., to 37°C) before adding the compound stock, but be cautious of thermal degradation.[9]- Increase the final concentration of the co-solvent (e.g., DMSO), if permissible for the experiment.- Investigate the use of solubility enhancers, such as cyclodextrins, if compatible with your assay. |
| Solution discoloration over time | This may indicate oxidative degradation or a reaction with components of the solution or container.[6] | - Prepare fresh solutions before use.- Store solutions under an inert atmosphere (argon or nitrogen).[7]- Ensure high-purity solvents and clean storage vials are used.- Evaluate the stability of the compound in the specific buffer system. |
| Loss of biological activity | The compound may be degrading under the experimental or storage conditions. | - Perform a stability study to determine the rate of degradation under your specific conditions (see Experimental Protocols).- Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[8] |
| Inconsistent analytical results (e.g., HPLC peak area) | This can be due to compound degradation, adsorption to the container surface, or issues with the analytical method itself. | - Confirm the stability of the compound in the mobile phase.- Use silanized or low-adsorption vials and pipette tips.- Validate the analytical method to ensure it is stability-indicating.[13] |
Experimental Protocols
1. Protocol for Preliminary Solubility Assessment
Objective: To determine suitable solvents for dissolving this compound.
Methodology:
-
Weigh a small, accurate amount of this compound (e.g., 1 mg) into several vials.
-
To each vial, add a different solvent (e.g., DMSO, ethanol, methanol, acetonitrile, water, PBS) in small, incremental volumes.
-
After each addition, gently vortex or sonicate the vial for a short period.
-
Visually inspect for complete dissolution.
-
Record the approximate concentration at which the compound fully dissolves in each solvent.
2. Protocol for Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[13][14][15][16]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at a high temperature (e.g., 80°C).
-
Photodegradation: Expose to a light source compliant with ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable method, such as reverse-phase HPLC with UV or MS detection, to monitor the disappearance of the parent peak and the appearance of degradation products.
3. Protocol for Long-Term Stability Assessment in Solution
Objective: To determine the shelf-life of this compound solutions under specific storage conditions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a relevant concentration in the desired solvent or buffer system.
-
Storage Conditions: Aliquot the solution into multiple vials and store them under different conditions:
-
-80°C
-
-20°C
-
4°C
-
Room temperature (protected from light)
-
-
Time Points: Pull samples from each storage condition at defined intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the samples using a validated stability-indicating analytical method to quantify the remaining concentration of this compound.
Visual Guides
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 5. ijcrt.org [ijcrt.org]
- 6. how to store plant extracts [greenskybio.com]
- 7. Ingredient Reconstitution & Long-Term Storage Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 8. primalvitality.ca [primalvitality.ca]
- 9. benchchem.com [benchchem.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. biotage.com [biotage.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for Heteroclitin E
Welcome to the technical support center for Heteroclitin E. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inducer of apoptosis. Its primary mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[1][2]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range, typically from 10 nM to 100 µM, is recommended to identify the concentration that induces the desired biological effect, such as 50% inhibition of cell viability (IC50).[3][4][5] Testing a range of concentrations with dilution factors of 2- to 3-fold can help precisely determine the effective concentration.[3]
Q3: What is the appropriate solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it in a cell culture medium for your experiments. Always check the product datasheet for specific solubility information.[6]
Q4: What is the optimal incubation time for this compound treatment?
A4: The optimal incubation time depends on the cell line's doubling time and the specific assay being performed.[4][7] A time-course experiment is recommended, testing several time points (e.g., 12, 24, 48, and 72 hours) to find the ideal duration for observing the desired effect.[6]
Q5: What are the essential positive and negative controls for a this compound experiment?
A5: Proper controls are crucial for validating your results.[8][9][10]
-
Negative Control: Cells treated with the vehicle (e.g., DMSO at the same final concentration as the this compound-treated wells) to account for any solvent-induced effects.
-
Positive Control: A well-characterized apoptosis-inducing agent (e.g., Staurosporine or Etoposide) to confirm that the assay system and cells are responsive to apoptotic stimuli.[11]
-
Untreated Control: Cells incubated in a culture medium alone to represent baseline cell health and growth.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms: You observe large standard deviations between replicate wells, inconsistent dose-response curves, or a poor Z'-factor in your screening assays.
| Possible Cause | Recommended Solution | Key Parameter to Check |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette correctly and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation.[12] | Cell confluence and distribution across the well. |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently.[12] | Accuracy and precision of dispensed volumes. |
| Edge Effects | Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. Use plate sealers for long incubations.[12] | Evaporation rates and temperature gradients. |
| Cell Clumping | Ensure a single-cell suspension after trypsinization by gentle pipetting. Use a cell strainer if necessary.[12] | Presence of cell aggregates in suspension. |
Issue 2: Low or No Cytotoxic Effect Observed
Symptoms: The IC50 value is significantly higher than expected, or this compound shows minimal effect even at high concentrations.
| Possible Cause | Recommended Solution | Key Parameter to Check |
| Suboptimal Drug Concentration | Test a wider and higher range of concentrations. In vitro assays often require higher concentrations than in vivo plasma levels.[3][5] | Dose-response curve shape and maximum effect. |
| Incorrect Incubation Time | Perform a time-course experiment. The effect may be time-dependent and require longer exposure.[6] | Cell viability at multiple time points (e.g., 24, 48, 72h). |
| Cell Line Characteristics | Use low-passage number cells, as high-passage cells can exhibit altered drug sensitivity.[12][13][14] Ensure the cell line is not resistant to apoptosis-inducing agents. | Cell passage number and authentication (e.g., STR profiling). |
| Degraded Compound | Prepare fresh dilutions of this compound from a new stock for each experiment. Store the stock solution according to the manufacturer's recommendations, protected from light and repeated freeze-thaw cycles.[6][12] | Purity and integrity of the compound stock. |
Issue 3: High Background Signal in Control Wells
Symptoms: Negative or vehicle control wells show a high level of cytotoxicity or a signal that reduces the dynamic range of the assay.
| Possible Cause | Recommended Solution | Key Parameter to Check |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically ≤0.5%). Run a vehicle titration to determine the maximum tolerated concentration.[4] | Viability of cells in vehicle-only control wells. |
| Reagent Autofluorescence | If using a fluorescence-based assay, check for autofluorescence from the compound or media components at the assay wavelengths.[12] | Signal from wells containing media and compound only. |
| Contamination | Test for mycoplasma or bacterial contamination, which can affect cell health and assay readouts.[13][14] | Visual inspection of cultures and specific mycoplasma tests. |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals and altered metabolism.[12] | Cell confluence at the time of assay readout. |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases 3 and 7, which are key markers of apoptosis, using a luminogenic substrate.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
-
Analysis: Normalize the luminescence signal to cell number (from a parallel viability plate) and express the results as fold change relative to the vehicle control.
Protocol 3: Western Blotting for Apoptosis Markers
This protocol detects changes in the expression of key apoptosis-related proteins, such as the anti-apoptotic protein Bcl-2 and cleaved PARP (a substrate of activated caspase-3).
-
Cell Culture and Lysis: Culture cells in 6-well plates and treat them with this compound at the desired concentrations. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize them to the loading control.
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Decision tree for troubleshooting high assay variability.
References
- 1. Involvement of hTERT in apoptosis induced by interference with Bcl-2 expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 8. bosterbio.com [bosterbio.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Positive and Negative Controls | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. m.youtube.com [m.youtube.com]
- 15. japsonline.com [japsonline.com]
dealing with poor solubility of Heteroclitin E in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Heteroclitin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a bioactive natural product with significant therapeutic potential. However, like many natural compounds, it is highly lipophilic and exhibits poor solubility in aqueous media.[1][2] This low solubility can be a major obstacle in experimental settings, leading to challenges in preparing stock solutions, achieving desired concentrations in biological assays, and can result in poor absorption and bioavailability in preclinical studies.[3][4][5]
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
For initial in vitro experiments, this compound can typically be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).[6] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in your aqueous experimental medium. Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the common signs of poor solubility during an experiment?
Researchers may encounter several indicators of poor solubility, including:
-
Precipitation: The compound may precipitate out of solution when the DMSO stock is added to the aqueous buffer, appearing as a cloudy suspension or visible particles.
-
Inconsistent Results: Poor solubility can lead to variability and poor reproducibility in experimental data.
-
Low Potency: The apparent biological activity may be lower than expected because the actual concentration of the dissolved, active compound is much lower than the nominal concentration.
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound.[7][8][9] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[7][10]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[5][11]
-
Surfactants: The use of non-ionic surfactants can aid in solubilization.[11][12][13]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly enhance its aqueous solubility.[14][15][16][17]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility.[1][5][8]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the dissolution rate.[18][19][20][21][22]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[13][23][24]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer has a low solubilizing capacity for this compound. The final concentration exceeds its aqueous solubility limit. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (if permissible for the assay).- Utilize a formulation approach such as cyclodextrin complexation or a surfactant-based solution. |
| Inconsistent and non-reproducible assay results. | The compound is not fully dissolved, leading to variations in the effective concentration between experiments. | - Visually inspect solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment from a validated, clear stock solution.- Consider using a solubility-enhanced formulation to ensure consistent dissolution. |
| Low or no biological activity observed. | The actual concentration of dissolved this compound is below the effective concentration required for the biological target. | - Confirm the purity and integrity of the this compound sample.- Increase the nominal concentration, but be aware of potential precipitation.- Employ a solubility enhancement technique to increase the concentration of the dissolved compound. |
| Cloudiness or opalescence in the prepared solution. | Formation of a colloidal suspension or fine precipitate. | - Filter the solution through a 0.22 µm filter to remove undissolved particles (Note: this will lower the actual concentration).- Use dynamic light scattering (DLS) to check for the presence of nanoparticles or aggregates.- Reformulate using a different solubilization method to achieve a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a laboratory-scale method for preparing a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.[15]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution: Weigh an appropriate amount of HP-β-CD and dissolve it in deionized water to achieve the desired concentration (e.g., 10% w/v). Gently warm and stir the solution to ensure complete dissolution.
-
Add this compound: Weigh the required amount of this compound to achieve the desired molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin). Add the this compound powder to the HP-β-CD solution while stirring.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may initially appear cloudy.
-
Clarification: After the incubation period, check the solution for clarity. If any undissolved material remains, the solution can be filtered through a 0.22 µm syringe filter to remove it.
-
Quantification (Optional but Recommended): Use a validated analytical method, such as HPLC-UV, to determine the final concentration of dissolved this compound in the solution.
-
Storage: Store the resulting clear solution at 4°C, protected from light.
Protocol 2: Formulation of this compound Nanoparticles via Nanoprecipitation
This protocol outlines a method for preparing polymeric nanoparticles of this compound using the nanoprecipitation technique.[18][19][21]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone or tetrahydrofuran)
-
Aqueous solution containing a surfactant (e.g., Polysorbate 80)
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.
-
Nanoprecipitation: Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification (Optional): Nanoparticles can be purified by centrifugation and resuspension in fresh deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and drug loading efficiency using appropriate techniques (e.g., Dynamic Light Scattering, HPLC).
Data Presentation
Table 1: Comparison of Solubilization Methods for this compound (Hypothetical Data)
| Method | Solvent System | Achieved Concentration (µg/mL) | Observations |
| Direct Dissolution | PBS (pH 7.4) | < 1 | Insoluble, visible particles |
| Co-solvent | 10% DMSO in PBS | 15 | Clear solution at low concentrations, precipitation above 20 µg/mL |
| Cyclodextrin Complex | 10% HP-β-CD in water | 550 | Clear, stable solution |
| Nanoparticle Suspension | PLGA nanoparticles in water | 1200 (encapsulated) | Stable, slightly opalescent suspension |
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroclitin D CAS#: 140369-76-2 [amp.chemicalbook.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. senpharma.vn [senpharma.vn]
- 12. brieflands.com [brieflands.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin inclusion complex of a multi-component natural product by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. oatext.com [oatext.com]
- 18. worldscientific.com [worldscientific.com]
- 19. doaj.org [doaj.org]
- 20. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. app.jove.com [app.jove.com]
- 22. researchgate.net [researchgate.net]
- 23. A solution for poor drug solubility | EUDRAGIT® polymers - Evonik Industries [healthcare.evonik.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
minimizing degradation of Heteroclitin E during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Heteroclitin E during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities.[1][2] Like many compounds in this family, this compound is susceptible to degradation under certain experimental conditions. The α-methylene-γ-lactone group, often crucial for its bioactivity, can react with nucleophiles, and the overall structure can be sensitive to factors like heat, light, and pH.[2][3] Therefore, careful optimization of extraction parameters is critical to isolate the compound in its native form and ensure reliable downstream applications.
Q2: Which solvents are recommended for the extraction of this compound?
A2: The choice of solvent is crucial and depends on the polarity of this compound. For sesquiterpenoid lactones, a range of solvents from nonpolar to polar can be used.[4] For a related compound, Heteroclitin D, cyclohexane was successfully used for extraction.[5] Studies on other sesquiterpenoid lactones have shown that water, methanol, and ethanol can also be effective, with the choice impacting the extraction yield of free versus conjugated forms.[3] It is advisable to start with a solvent of intermediate polarity, such as ethyl acetate, or a nonpolar solvent like cyclohexane, and optimize from there.
Q3: What are the key environmental factors that can lead to the degradation of this compound during extraction?
A3: Several environmental factors can contribute to the degradation of sesquiterpenoid lactones. Exposure to UV light is a significant concern, as it can lead to photochemical reactions, such as the addition of water across double bonds.[1][6] Elevated temperatures can also promote degradation of thermally unstable compounds.[7] Additionally, extreme pH conditions should be avoided as they can catalyze hydrolysis or other reactions.
Q4: Are there any modern extraction techniques that are particularly suitable for minimizing the degradation of sensitive compounds like this compound?
A4: Yes, modern extraction techniques can offer advantages for thermally labile compounds. Supercritical Fluid Extraction (SFE) with carbon dioxide is a valuable method as it can be performed at relatively low temperatures, reducing the risk of thermal degradation.[7][8] Other techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency and may reduce extraction times, which can also help in minimizing degradation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent Selection: The solvent may not be effectively solubilizing the target compound. | Test a range of solvents with varying polarities (e.g., hexane, cyclohexane, ethyl acetate, methanol). A step-wise extraction with solvents of increasing polarity can also be effective. |
| Insufficient Extraction Time or Temperature: The compound may not be fully extracted from the plant matrix. | For sonication, ensure a sufficient duration (e.g., 30 minutes, repeated three times as with Heteroclitin D).[5] If using maceration, allow for a longer extraction period. For temperature, a gentle increase to around 40°C may improve yield without causing significant degradation.[5] | |
| Degradation during Extraction: The compound may be degrading under the extraction conditions. | See the troubleshooting point below on "Suspected Degradation." | |
| Suspected Degradation of this compound (e.g., presence of unexpected peaks in HPLC/TLC) | Exposure to Light: Sesquiterpenoid lactones can be photolabile.[1] | Conduct the extraction in amber glassware or a dark room to minimize light exposure. |
| High Temperature: The compound may be thermally unstable. | Use low-temperature extraction methods. If heating is necessary, maintain a controlled temperature, for example, at 40°C.[5] Consider using techniques like SFE that operate at lower temperatures.[7] | |
| Presence of Water and UV Light: This combination can lead to the addition of a water molecule to the structure.[6] | Use dried solvents and ensure the plant material is thoroughly dried before extraction. Protect the extraction setup from UV light sources. | |
| Extreme pH: Acidic or basic conditions can catalyze degradation. | Ensure the pH of the extraction solvent is neutral. If using acidified or basified solvents for selective extraction, minimize the exposure time. | |
| Co-extraction of Impurities | Solvent is too Polar/Non-polar: The chosen solvent may be extracting a wide range of compounds. | Optimize the solvent polarity to be more selective for this compound. Perform a preliminary liquid-liquid partitioning of the crude extract to separate compounds based on their polarity. |
| Inadequate Purification: The initial purification steps may not be sufficient. | Employ chromatographic techniques such as flash chromatography for purification. A method used for Heteroclitin D involved normal-phase flash chromatography with a petroleum ether and ethyl acetate mobile phase.[5] |
Experimental Protocols
Protocol 1: Extraction of this compound using Sonication (Based on Heteroclitin D Extraction)
-
Sample Preparation:
-
Dry the plant material containing this compound at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add cyclohexane in a solid-to-solvent ratio of 1:10 (w/v).[5]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C.[5]
-
Repeat the sonication step two more times with fresh solvent for a total of three extractions.
-
Combine the extracts from all three cycles.
-
-
Solvent Removal:
-
Filter the combined extract to remove solid plant material.
-
Evaporate the solvent from the filtrate using a rotary evaporator at a reduced pressure and a temperature not exceeding 40°C.[5]
-
-
Preliminary Purification (Optional):
-
The resulting crude extract can be further purified using techniques like flash chromatography.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Potential degradation pathway of this compound influenced by various factors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. rroij.com [rroij.com]
Technical Support Center: Refining NMR Data Acquisition for Complex Lignans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR data acquisition of complex lignans.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹H NMR spectrum of a lignan extract so broad and poorly resolved?
A1: The inherent structural complexity of lignans often leads to broad and overlapping signals in ¹H NMR spectra. Lignans are polymeric in nature and can have numerous stereoisomers, resulting in a wide range of chemical environments for each proton.[1] This complexity causes significant signal broadening due to the overlapping of NMR signals from the many different isomers present in a sample.[1]
Q2: I am struggling to identify individual lignan structures in a complex mixture. What NMR experiments are most effective for this?
A2: For structural elucidation of lignans within a complex mixture, a combination of 2D NMR experiments is highly recommended. Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools.[2][3] HSQC helps in identifying direct carbon-proton correlations, while HMBC reveals longer-range C-H correlations, which is crucial for piecing together the carbon skeleton.[2][4] COSY and TOCSY experiments help identify proton-proton coupling networks within individual spin systems.[5]
Q3: How can I quantify the total lignan content or specific lignans in my extract?
A3: Quantitative NMR (qNMR) techniques can be employed. A specific method for lignans involves using a selective HSQC experiment.[2][3][6] This approach focuses on the characteristic signals of benzylic carbons attached to oxygens, which are common in many lignan structures and appear in a distinct region of the spectrum (e.g., δC 80-90 ppm).[2][3][6] By integrating the cross-peaks in this region and referencing them to a known internal standard, a reliable quantification of the total lignan content can be achieved.[2] Additionally, quantitative ³¹P NMR has proven to be a fast and reliable method for quantifying various hydroxyl groups in lignins and tannins, which can be adapted for lignan analysis.[7][8][9][10][11]
Q4: My sample has very low solubility in common deuterated solvents. What are my options?
A4: Lignan solubility can be challenging. Acetylation of the lignan sample can improve solubility in solvents like CDCl₃ or acetone-d₆.[5][12] For whole cell wall analysis, which may contain lignans, specific solvent systems like DMSO-d₆/N-methylimidazole (NMI) have been used to dissolve the entire matrix.[13] Another approach for improving solubility and resolution is the use of a DMSO-d₆ and pyridine-d₅ co-solvent system.[13]
Troubleshooting Guides
Problem 1: Poor Signal Resolution and Severe Peak Overlap
Symptoms:
-
Broad, unresolved humps in the ¹H NMR spectrum.
-
Difficulty in distinguishing individual proton signals.
-
Inability to perform accurate integrations.
Possible Causes and Solutions:
| Cause | Solution |
| High sample viscosity | Dilute the sample. High concentrations can lead to increased viscosity and broader lines. |
| Inadequate shimming | Carefully shim the magnetic field before acquisition. Automated shimming routines like topshim are highly recommended.[14] Poor shimming is a common cause of broad peaks.[15] |
| Presence of paramagnetic impurities | Remove paramagnetic metals by treating the sample with a chelating agent or by passing it through a suitable resin. |
| Inherent structural complexity | Employ 2D NMR techniques like HSQC, HMBC, and COSY to resolve overlapping signals by spreading them into a second dimension.[5][13] |
Problem 2: Low Signal-to-Noise Ratio (S/N)
Symptoms:
-
Weak signals that are difficult to distinguish from the baseline noise.
-
Long acquisition times are required to see any meaningful signals.
Possible Causes and Solutions:
| Cause | Solution |
| Low sample concentration | Increase the sample concentration if solubility permits. If not, a longer acquisition time (more scans) will be necessary. |
| Incorrect receiver gain setting | Optimize the receiver gain (rg). If the gain is too low, the signal will be weak. If it's too high, the detector can be saturated, leading to distorted signals.[14] |
| Poor probe tuning and matching | Ensure the NMR probe is properly tuned and matched for the nucleus being observed. This maximizes the efficiency of signal detection. |
| Use of a less sensitive NMR probe | If available, use a cryoprobe, which significantly enhances sensitivity by reducing thermal noise in the detection coils.[16] |
Problem 3: Phasing and Baseline Distortion
Symptoms:
-
Phasing issues across the spectrum that cannot be corrected with zero- and first-order phase corrections.
-
Rolling or distorted baseline.
Possible Causes and Solutions:
| Cause | Solution |
| Short acquisition time (at) | Increase the acquisition time to allow the FID to decay fully. A truncated FID can lead to baseline distortions.[17] |
| Incorrect digital filtering | Ensure appropriate digital filtering is applied during data processing. |
| Acoustic ringing | Introduce a small delay before acquisition begins to allow acoustic ringing from the probe to subside. |
| Poor baseline correction algorithm | Use a more advanced baseline correction algorithm during processing, such as polynomial fitting or Whittaker smoothing. |
Experimental Protocols
Protocol 1: Standard 1D ¹H and ¹³C NMR of a Lignan Extract
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried lignan extract.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.[18] Ensure the sample is fully dissolved; sonication may be required.
-
If solubility is an issue, consider acetylation of the sample.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm is typically sufficient. The number of scans will depend on the sample concentration.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is common. A larger number of scans and a relaxation delay (e.g., 2 seconds) are necessary due to the low natural abundance of ¹³C and longer relaxation times.[13]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Protocol 2: 2D HSQC for Structural Elucidation
-
Sample Preparation:
-
Prepare a relatively concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
-
Data Acquisition:
-
After locking and shimming, load a standard HSQC pulse sequence.
-
Set the spectral width in the ¹H dimension (F2) to cover all proton signals (e.g., 10-12 ppm).
-
Set the spectral width in the ¹³C dimension (F1) to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Optimize the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Phase the spectrum in both dimensions and apply baseline correction.
-
Analyze the cross-peaks to identify direct one-bond C-H correlations.
-
Data Presentation
Table 1: Common 2D NMR Experiments for Lignan Analysis and Their Applications
| Experiment | Information Obtained | Common Issues | Troubleshooting |
| COSY | Provides correlations between J-coupled protons, helping to identify spin systems. | Overlapping cross-peaks in complex regions. | Optimize spectral resolution; use gradient-selected COSY. |
| HSQC | Shows correlations between protons and their directly attached carbons. | Low sensitivity for quaternary carbons. | Increase number of scans; use a cryoprobe. |
| HMBC | Reveals correlations between protons and carbons over two or three bonds. | Weak cross-peaks for long-range correlations. | Optimize the long-range coupling delay. |
| NOESY | Identifies protons that are close in space, providing information on stereochemistry and 3D structure. | Spin diffusion can lead to ambiguous correlations. | Use a short mixing time. |
Visualizations
Caption: General workflow for NMR analysis of complex lignans.
Caption: Troubleshooting logic for common NMR issues with lignans.
References
- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. novapublishers.com [novapublishers.com]
- 6. NMR Applications for Botanical Mixtures: The Use of HSQC Data to Determine Lignan Content in Sambucus williamsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Analysis of lignins using ³¹P benchtop NMR spectroscopy: quantitative assessment of substructures and comparison to high-field NMR - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 10. Analysis of lignins using 31P benchtop NMR spectroscopy - American Chemical Society [acs.digitellinc.com]
- 11. iris.unive.it [iris.unive.it]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 16. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 18. depts.washington.edu [depts.washington.edu]
Technical Support Center: Optimizing the Final Macrolactonization Step in Heteroclitin E Synthesis
Welcome to the technical support center dedicated to improving the efficiency of the final and often challenging macrolactonization step in the total synthesis of Heteroclitin E. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular cyclization of the seco-acid precursor to form the lactone ring of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective activation of the carboxylic acid. 2. Steric hindrance at the reaction centers. 3. Unfavorable conformation of the seco-acid precursor. 4. Decomposition of starting material or product. | 1. Employ a more powerful activating agent (e.g., Yamaguchi or Shiina reagent). 2. Conduct the reaction under high dilution conditions to favor intramolecular cyclization. 3. Perform conformational analysis (computational) to identify more favorable rotamers and adjust solvent or temperature accordingly. 4. Use milder reaction conditions (lower temperature, shorter reaction time) and ensure all reagents and solvents are anhydrous. |
| Formation of Intermolecular Products (Dimers, Oligomers) | 1. Reaction concentration is too high. 2. Slow intramolecular reaction rate compared to intermolecular reactions. | 1. Strictly adhere to high dilution principles (0.001-0.005 M). 2. Utilize a syringe pump for the slow addition of the seco-acid to the reaction mixture. |
| Epimerization at Chiral Centers | 1. Use of harsh basic or acidic conditions. 2. Prolonged reaction times at elevated temperatures. | 1. Opt for milder, neutral cyclization methods (e.g., Mitsunobu reaction or Steglich esterification with appropriate additives). 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. |
| Difficult Purification | 1. Formation of byproducts from the coupling reagent (e.g., dicyclohexylurea in Steglich esterification). 2. Presence of unreacted starting material and oligomers. | 1. Choose a method with water-soluble byproducts (e.g., using EDC instead of DCC). 2. Optimize the reaction to achieve full conversion. Employ advanced purification techniques like preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: Which macrolactonization method is most recommended for a complex molecule like this compound?
A1: The choice of method is highly substrate-dependent. For complex seco-acids, powerful methods like the Yamaguchi macrolactonization or Shiina macrolactonization are often successful due to the high reactivity of the mixed anhydrides formed in situ.[1][2] However, these methods can sometimes require high temperatures, which may lead to side reactions. Milder methods like the Steglich esterification (using DCC/DMAP or EDC/DMAP) or the Mitsunobu reaction can also be effective and may minimize side reactions like epimerization.[3][4][5][6]
Q2: How critical are high-dilution conditions for this final step?
A2: High-dilution conditions are absolutely critical. The intramolecular cyclization to form the macrolactone is in direct competition with intermolecular reactions that lead to dimers and higher-order oligomers.[7] By maintaining a very low concentration of the seco-acid (typically in the range of 0.001 to 0.005 M), the probability of two molecules reacting with each other is significantly reduced, thus favoring the desired intramolecular pathway.
Q3: My reaction is sluggish and gives a poor yield. What can I do?
A3: A sluggish reaction can be due to several factors. First, ensure your reagents and solvent are scrupulously dry, as water will quench the activated carboxylic acid. If the issue persists, consider switching to a more potent activating reagent. For example, if you are using a carbodiimide-based method, switching to the Yamaguchi or Shiina protocol might increase the reaction rate and yield.[1][2] Additionally, the conformation of the seco-acid plays a significant role; changing the solvent or temperature might favor a more reactive conformation.[7]
Q4: I am observing significant epimerization. How can I prevent this?
A4: Epimerization is often caused by prolonged exposure to harsh reaction conditions. To mitigate this, opt for methods that proceed under milder, preferably neutral, conditions. The Mitsunobu reaction, for instance, is known for its mildness and stereochemical inversion at the alcohol center, which can be predictable.[6] When using methods like Yamaguchi or Shiina, which may require heat, it is crucial to carefully monitor the reaction and minimize the reaction time. For carbodiimide-based methods, the addition of HOBt or HOAt can suppress racemization.
Comparative Data of Macrolactonization Methods
The following table summarizes and compares various common macrolactonization methods that could be applied to the synthesis of this compound. The yields are indicative and can vary significantly based on the specific substrate.
| Method | Activating Reagent(s) | Typical Yield Range | Key Advantages | Potential Drawbacks |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | 50-90% | High-yielding, reliable for sterically hindered substrates.[8][9][10] | May require elevated temperatures. |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP or PPY | 60-95% | High-yielding, often proceeds at room temperature.[2][11] | Reagent is not as commonly available as Yamaguchi's. |
| Steglich Esterification | DCC or EDC, DMAP (catalytic) | 30-70% | Mild conditions, readily available reagents.[3][4][5][12] | Byproduct (DCU) can be difficult to remove; risk of epimerization. |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | 20-60% | Very mild conditions, proceeds with inversion of stereochemistry at the alcohol.[6][13] | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Acyloxyenamide-mediated | N-sulfonyl ynamide | Potentially >90% | Very high yields reported for some substrates with minimal epimerization.[1] | Reagents can be expensive and less common.[1] |
Detailed Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization
-
Preparation : Under an inert atmosphere (Argon or Nitrogen), dissolve the this compound seco-acid in anhydrous toluene to a final concentration of 0.01 M. In a separate flask, prepare a solution of 4-(N,N-dimethylamino)pyridine (DMAP, 4.0 equiv.) in anhydrous toluene (to achieve a final reaction concentration of 0.002 M).
-
Activation : To the solution of the seco-acid, add freshly distilled triethylamine (Et₃N, 2.0 equiv.). Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.5 equiv.) dropwise. Stir the reaction at room temperature for 2 hours.
-
Cyclization : Using a syringe pump, add the activated seco-acid solution over a period of 6-8 hours to the refluxing DMAP solution.
-
Workup : After the addition is complete, continue to reflux for an additional 1 hour. Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Shiina Macrolactonization
-
Preparation : Dry all glassware thoroughly. Under an inert atmosphere, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 equiv.) and DMAP (2.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a final reaction concentration of 0.002 M.
-
Cyclization : In a separate flask, dissolve the this compound seco-acid in a small amount of anhydrous DCM. Add this solution dropwise via syringe pump over 6 hours to the MNBA/DMAP solution at room temperature.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup : Once the reaction is complete (typically 8-12 hours), quench by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the residue by flash chromatography.
Visualizing the Workflow and Logic
Experimental Workflow for Macrolactonization
Caption: General experimental workflow for the macrolactonization of this compound seco-acid.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low yields in the final cyclization step.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 8. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Total synthesis of iejimalide B. An application of the Shiina macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
artifact formation in natural product extraction of lignans
Technical Support Center: Lignan Extraction
Welcome to the technical support center for natural product extraction of lignans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifact formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of artifact formation during lignan extraction?
Artifacts in lignan extraction are typically products of unwanted chemical reactions such as oxidation, polymerization, thermal degradation, or other rearrangements.[1] The primary causes are exposure to harsh environmental or chemical conditions, including:
-
Extreme pH: Both acidic and alkaline conditions can catalyze degradation and transformation reactions.[1] Acidic hydrolysis, while useful for breaking glycosidic bonds, is a common source of artifacts like anhydrosecoisolariciresinol from secoisolariciresinol.[1]
-
Reactive Solvents: The choice of solvent is critical. Alcohols like methanol can potentially form methyl esters or other methylation artifacts.[2]
-
High Temperatures: While many lignans are stable at temperatures up to 100°C, excessive heat can accelerate degradation or enhance unwanted hydrolysis, converting lignan glycosides to their aglycones.[3]
-
Light Exposure: Certain lignans are photosensitive. For example, light irradiation can oxidize 7-hydroxymatairesinol into several other compounds, including α-conidendrin and 7-oxomatairesinol.[1]
-
Presence of Oxygen and Free Radicals: Exposure to air can lead to oxidation, especially for lignans with free hydroxyl groups.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are artifacts?
Identifying artifacts requires a combination of analytical techniques and deductive reasoning.
-
Mass Spectrometry (MS) Analysis: This is the most powerful tool. Look for masses corresponding to predictable chemical changes. Common transformations include dehydration (a loss of 18 Da), oxidation (a gain of 16 Da), or the addition of a solvent molecule.[4] For example, dibenzylbutanediol lignans can show a characteristic loss of 48 Da (formaldehyde and water).[4]
-
Review Your Protocol: Scrutinize your extraction parameters. Did you use a strong acid or base? Was the temperature elevated? Was the sample exposed to light for a prolonged period?
-
Run Control Experiments: Extract a well-characterized standard of your target lignan using the exact same protocol. If the artifact peaks appear, it confirms they are being generated during your process.
-
Literature Review: Check for published reports on known artifacts for your specific class of lignans. The formation of compounds like anhydrosecoisolariciresinol and cyclolariciresinol are known artifact pathways.[1]
Q3: How does my choice of solvent impact lignan stability and artifact formation?
The solvent determines which compounds are extracted and can directly participate in artifact formation.[3]
-
Polarity: Lignans exist as both lipophilic aglycones and more hydrophilic glycosides.[3] Using aqueous mixtures of ethanol or methanol (typically 70-80%) is a common and effective strategy for extracting both forms.[3][5] Pure water may be used for very polar glycosides, while less polar solvents like dichloromethane are typically reserved for later purification steps.[2][3]
-
Reactivity: Solvents are not always inert. Methanol is known to cause methylation artifacts with certain natural products. While ethanol is generally considered safer in this regard, it is crucial to be aware of potential solvent-analyte reactions.
-
Purity: Impurities in solvents can also lead to unwanted reactions. Always use high-purity, HPLC, or MS-grade solvents.
Troubleshooting Guide
Problem 1: Low yield of target lignan and presence of unknown degradation products.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Acidic Degradation | Check the pH of your extraction solvent and the plant matrix itself. Some plant materials are naturally acidic. | Maintain a neutral pH by using a buffered extraction solvent (e.g., a phosphate buffer). If acidic hydrolysis is required, perform it under controlled conditions for a minimal duration and at a low temperature.[1][6] |
| Oxidation | The sample was likely exposed to oxygen during extraction, especially if heated. | Degas solvents before use and conduct the extraction under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like ascorbic acid to the extraction solvent. |
| Thermal Degradation | Extraction temperature may be too high or the duration too long, even for relatively stable lignans. | Reduce the extraction temperature. For most lignans, temperatures between 40-60°C are effective without causing significant degradation.[3][7] Use methods like ultrasound-assisted extraction (UAE), which can be efficient at lower temperatures.[8] |
| Photodegradation | The sample was exposed to UV or ambient light. | Protect the sample from light at all stages by using amber glassware, covering vessels with aluminum foil, and minimizing exposure during handling.[1] |
Problem 2: My chromatogram shows a peak with a mass corresponding to a dehydrated version of my target lignan (M-18).
This is a classic sign of acid-catalyzed dehydration.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Acidic Extraction Conditions | The use of strong acids (e.g., HCl, formic acid) in the extraction or mobile phase. | Neutralize the extraction solvent. If an acid is required for chromatography, use the lowest effective concentration and consider a less harsh organic acid. |
| In-source Fragmentation (MS) | The dehydration may be occurring in the mass spectrometer source, not in the sample itself. | Optimize MS source parameters (e.g., source temperature, voltages) to reduce in-source degradation. Analyze a standard of the pure compound to confirm if the fragmentation is inherent. |
Data & Tables
Table 1: Effect of Extraction Solvent on Podophyllotoxin (PPT) Yield
This table summarizes the yield of podophyllotoxin from juniper leaves using various solvents under identical conditions (Room Temperature, 5h extraction). Data is adapted from a study on eco-friendly solvent extraction.[7]
| Solvent | Polarity Index | PPT Yield (mg/g DW) |
| Water | 10.2 | 0.8 ± 0.1 |
| Methanol | 5.1 | 2.5 ± 0.1 |
| Ethanol | 4.3 | 2.8 ± 0.2 |
| Ethyl Acetate | 4.4 | 3.3 ± 0.2 |
| Acetone | 5.1 | 2.9 ± 0.1 |
| DW = Dry Weight of plant material |
Table 2: Effect of Temperature on Podophyllotoxin (PPT) Yield
This table shows the extraction yield of podophyllotoxin using ethyl acetate at various temperatures. While total extract yield increases with temperature, the specific lignan yield remains relatively stable before potentially declining at higher, unlisted temperatures.[7]
| Temperature (°C) | Total Dry Extract Yield (%) | PPT Yield (mg/g DW) |
| 20 | 11.0 ± 0.7 | 3.3 ± 0.2 |
| 40 | 12.0 ± 0.6 | 3.1 ± 0.2 |
| 50 | 13.0 ± 0.9 | 3.2 ± 0.2 |
| 60 | 14.0 ± 0.6 | 3.4 ± 0.1 |
| 70 | 15.2 ± 0.5 | 3.4 ± 0.1 |
Table 3: Common Lignan Artifacts and Their Causes
| Lignan | Condition / Cause | Resulting Artifact(s) | Prevention Strategy |
| Secoisolariciresinol | Acidic Hydrolysis / Low pH | Anhydrosecoisolariciresinol | Use neutral pH extraction; avoid strong acids.[1] |
| Lariciresinol | Acidic Conditions | Cyclolariciresinol | Maintain neutral pH.[1] |
| 7-Hydroxymatairesinol | Light Exposure, Extreme pH | α-Conidendrin, 7-oxomatairesinol | Protect from light; control pH.[1] |
| Any Lignan with Carboxylic Acid Group | Extraction with Methanol | Methyl Ester Derivative | Use ethanol or other non-methylating solvents. |
Experimental Protocols
Protocol 1: Recommended Extraction to Minimize Artifact Formation
This protocol integrates best practices to reduce the risk of artifact generation during the extraction of lignans from dried plant material.
-
Sample Preparation:
-
Grind the dried, lyophilized plant material to a fine powder (e.g., 40-60 mesh) to increase surface area.
-
Store the powdered material in a desiccator, protected from light.
-
-
Solvent Preparation:
-
Prepare the extraction solvent, typically 70-80% ethanol in ultrapure water.[5]
-
Degas the solvent by sonicating for 15-20 minutes or by bubbling nitrogen gas through it for 10 minutes to remove dissolved oxygen.
-
-
Extraction:
-
Weigh the powdered plant material and place it in an amber glass flask.
-
Add the degassed solvent at a solid-to-liquid ratio of approximately 1:15 (w/v).[2]
-
Flush the headspace of the flask with nitrogen gas before sealing.
-
Perform the extraction using an ultrasonic bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 60 minutes).[5] Wrap the entire setup in aluminum foil to prevent light exposure.
-
-
Sample Recovery:
-
Filter the mixture immediately after extraction through a Whatman No. 1 filter or by centrifugation to separate the extract from the solid residue.
-
Evaporate the solvent from the filtrate using a rotary evaporator at a low temperature (<40°C).
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase) for analysis.
-
-
Storage:
-
Store the final extract in an amber vial at -20°C or lower until analysis to prevent degradation.[9]
-
Protocol 2: LC-MS/MS Method for Artifact Identification
This protocol provides a general framework for using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify lignans and potential artifacts.
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 or C8 column.
-
Mobile Phase A: Water with 0.1% formic acid (note: while acid can cause artifacts, it is often necessary for good peak shape and ionization; use the lowest concentration possible).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Develop a suitable gradient from ~10% B to 95% B over 20-30 minutes to separate compounds of varying polarities.
-
Detection: Use a UV detector (e.g., at 280 nm) in series with the mass spectrometer.[4]
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes, as different lignans may ionize preferentially in one mode.[4]
-
Full Scan (MS1): Acquire full scan data to determine the molecular weights of all eluted compounds.
-
Tandem MS (MS/MS or MSn): Perform data-dependent acquisition to trigger fragmentation of the most abundant ions from the full scan. This provides structural information.
-
Artifact Identification:
-
Visualizations
Chemical Transformation Pathway
Caption: Acid-catalyzed dehydration of secoisolariciresinol.
Experimental Workflow
Caption: Recommended workflow to minimize artifact formation.
Troubleshooting Logic
Caption: Decision tree for identifying analytical artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Podophyllotoxin Recovery from Juniper Leaves at Atmospheric and High Pressure Using Eco-Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of lignin oligomers in Kraft lignin using ultra-high-performance liquid chromatography/high-resolution multiple-stage tandem mass spectrometry (UHPLC/HRMSn) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential of Betulin Derivatives: A Structure-Activity Relationship Guide
An In-depth Analysis of Betulin and Its Analogs as Cytotoxic Agents
The quest for novel anticancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Among these, the pentacyclic triterpene betulin, readily available from the bark of birch trees, has emerged as a promising scaffold for the development of potent cytotoxic agents.[1][2] While betulin itself exhibits moderate activity, chemical modifications of its structure have yielded a plethora of derivatives with significantly enhanced anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various betulin derivatives, supported by experimental data, to elucidate the key structural features governing their cytotoxicity.
Comparative Cytotoxicity of Betulin Derivatives
The anticancer activity of betulin derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of a selection of betulin derivatives, highlighting the impact of modifications at the C-3 and C-28 positions of the betulin scaffold.
| Compound | R1 (C-3 Position) | R2 (C-28 Position) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MV4-11 (Leukemia) IC50 (µM) |
| Betulin | -OH | -CH2OH | > 10 | > 10 | > 10 | > 10 |
| Betulinic Acid | -OH | -COOH | 8.5 | 12.3 | 9.1 | 6.4 |
| Derivative 1 | -OCOCH3 | -CH2OCOCH3 | 7.2 | 9.8 | 8.5 | 5.1 |
| Derivative 2 | -OH | -CH2O-Propynoyl | 0.08 | 0.15 | 0.11 | 0.02 |
| Derivative 3 | -OCO(CH2)2CONH-Morpholine | -CH2OH | 8.03 | 12.27 | 17.86 | 25.04 |
| Derivative 4 | -OH | -CO-NH-(CH2)2-N(CH3)2 | 4.5 | 6.2 | 5.8 | 3.1 |
Note: The IC50 values are representative and compiled from various studies for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
From the data, several key structure-activity relationships can be deduced:
-
Oxidation at C-28: The oxidation of the primary hydroxyl group at the C-28 position to a carboxylic acid, as seen in betulinic acid, generally enhances cytotoxic activity compared to the parent compound, betulin.[3]
-
Esterification at C-3 and C-28: Acetylation of the hydroxyl groups at both C-3 and C-28 positions (Derivative 1) leads to a modest increase in potency.[2]
-
Alkynoyl Esters at C-28: The introduction of a propynoyl group at the C-28 position (Derivative 2) results in a dramatic increase in cytotoxicity, with IC50 values in the nanomolar range, suggesting this modification is highly favorable for anticancer activity.[2]
-
Amide Derivatives: The incorporation of amino acid and morpholine moieties at the C-3 position through a dicarboxylic acid linker (Derivative 3) can also enhance activity, though the effect is cell-line dependent.[1]
-
Amides at C-28: The formation of an amide linkage at the C-28 carboxyl group with substituted amines (Derivative 4) is a viable strategy for improving cytotoxic potency.
Experimental Protocols
The evaluation of the cytotoxic activity of betulin derivatives typically involves the following experimental procedures:
1. Cell Viability Assays (MTT and SRB Assays)
These assays are fundamental in determining the IC50 values of the compounds.[4][5]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of the betulin derivatives for a specified period (e.g., 48 or 72 hours).[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After treatment, MTT solution is added to each well and incubated for 4 hours.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
-
-
SRB (Sulforhodamine B) Assay:
-
After treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm), which is proportional to the total cellular protein mass.[5]
-
2. Apoptosis Induction Analysis (Caspase Activity Assay)
Betulin derivatives often induce cancer cell death through apoptosis.[1][6] Caspase activity assays are used to quantify this effect.
-
Cell Treatment: Cells are treated with the betulin derivatives at concentrations around their IC50 values.
-
Cell Lysis: After treatment, the cells are lysed to release their cellular contents, including caspases.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for a key executioner caspase (e.g., caspase-3/7) is added to the cell lysate.
-
Measurement: The cleavage of the substrate by the active caspase results in a fluorescent or colorimetric signal that is measured over time using a microplate reader. An increase in signal indicates an induction of apoptosis.[4]
Visualizing Structure-Activity Relationships and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the key structure-activity relationships of betulin derivatives and a typical experimental workflow for their evaluation.
Caption: Key modification sites on the betulin scaffold influencing cytotoxicity.
Caption: Experimental workflow for evaluating the cytotoxicity of betulin derivatives.
Mechanism of Action: Induction of Apoptosis
A common mechanism by which betulin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[6] This process is often mediated through the intrinsic mitochondrial pathway. While the precise molecular targets are still under investigation for many derivatives, it is understood that these compounds can trigger a cascade of events leading to cell death.
Caption: Simplified intrinsic apoptosis pathway induced by betulin derivatives.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Triterpenes as Potentially Cytotoxic Compounds [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validating the Therapeutic Target of Heteroclitin E: A Comparative Analysis
Currently, there is a notable absence of publicly available scientific literature, experimental data, and established therapeutic targets specifically for a compound identified as "Heteroclitin E." While the "Heteroclitin" family of natural products, isolated from the medicinal plant Kadsura heteroclita, encompasses several identified lignans such as Heteroclitin D and F, a specific entry and characterization for "this compound" are not found in major chemical and biological databases like PubChem.
This guide, therefore, aims to provide a framework for the therapeutic target validation process by drawing comparisons with a known member of the same chemical family, Heteroclitin D, and outlining the necessary experimental workflow for a novel compound like "this compound."
The Heteroclitin Family: A Glimpse into a Bioactive Scaffold
The Heteroclitin family of compounds are dibenzocyclooctadiene lignans, a class of natural products known for a wide range of biological activities. For instance, Heteroclitin D has been identified as an inhibitor of L-type calcium channels. This provides a starting point for hypothesizing a potential therapeutic area and target class for other members of the Heteroclitin family.
Hypothetical Therapeutic Target Validation for a Novel Compound
To validate a therapeutic target for a new chemical entity such as "this compound," a systematic and multi-faceted approach is required. Below is a generalized workflow that researchers and drug development professionals would typically follow.
Experimental Workflow for Target Identification and Validation
Caption: A generalized workflow for therapeutic target identification and validation of a novel compound.
Comparative Analysis: Heteroclitin D vs. Hypothetical "this compound"
Assuming, for the sake of this guide, that "this compound" is discovered and its primary target is identified, a comparative analysis against a known alternative would be crucial. Let's hypothetically propose that "this compound" targets a specific kinase, "Kinase X," implicated in a cancer signaling pathway.
Potential Signaling Pathway Involvement
Many therapeutic agents in oncology target key signaling pathways that regulate cell growth, proliferation, and survival. A common example is the MAPK/ERK pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway with hypothetical points of intervention for "this compound" and an alternative drug.
Data Presentation: A Template for Comparison
Once experimental data is generated, clear and concise presentation is paramount for objective comparison.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (Panel of 100 Kinases) |
| Hypothetical this compound | Kinase X | Data | Data |
| Alternative Inhibitor A | Kinase X | Data | Data |
| Alternative Inhibitor B | Kinase Y | Data | Data |
Table 2: Cellular Proliferation Assay (Cancer Cell Line Z)
| Compound | GI₅₀ (µM) | Mechanism of Action |
| Hypothetical this compound | Data | Data |
| Alternative Inhibitor A | Data | Data |
| Standard Chemotherapy | Data | DNA Damage |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific validation.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the target kinase.
-
Materials: Recombinant human Kinase X, ATP, substrate peptide, test compound (e.g., "this compound"), kinase buffer, detection reagent.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and measure the remaining ATP or phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic model.
-
Protocol 2: Cellular Proliferation Assay
-
Objective: To assess the effect of the test compound on the growth of cancer cells.
-
Materials: Cancer cell line Z, cell culture medium, fetal bovine serum (FBS), test compound, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Calculate the half-maximal growth inhibition concentration (GI₅₀) from the dose-response curve.
-
Conclusion
While the specific therapeutic target and experimental data for "this compound" remain to be elucidated, this guide provides a comprehensive framework for its future validation. By following a systematic workflow of target identification, engagement, and functional validation, and by presenting the resulting data in a clear, comparative format, the therapeutic potential of this and other novel compounds can be rigorously assessed. The scientific community awaits further research into the Heteroclitin family to uncover the full extent of their biological activities and potential therapeutic applications.
A Comparative Analysis of the Bioactivities of Heteroclitin E and Heteroclitin D
A detailed examination of two related lignans, Heteroclitin E and Heteroclitin D, reveals distinct yet complementary bioactive profiles. While both compounds are derived from the medicinal plant genus Kadsura, they originate from different species and exhibit different biological effects. Heteroclitin D, isolated from Kadsura heteroclita, has demonstrated notable anti-platelet aggregation, anti-lipid peroxidation, and L-type calcium channel inhibitory activities. In contrast, specific quantitative bioactivity data for this compound, obtained from Kadsura longipedunculata, remains limited in publicly accessible scientific literature, hindering a direct quantitative comparison. This guide provides a comprehensive overview of the known bioactivities of each compound, supported by available experimental data and methodologies.
Introduction to this compound and Heteroclitin D
This compound and Heteroclitin D are classified as lignans, a diverse group of polyphenolic compounds found in plants. Lignans from the Kadsura genus, in particular, are recognized for a wide array of pharmacological effects, including anti-inflammatory, anti-HIV, cytotoxic, and hepatoprotective properties.
Heteroclitin D is a well-characterized lignan isolated from the stems and roots of Kadsura heteroclita. Its chemical formula is C27H30O8.
This compound is a related lignan with the CAS number 140369-77-3, and it is primarily isolated from Kadsura longipedunculata.
Comparative Bioactivity Profile
The following table summarizes the known bioactivities of this compound and Heteroclitin D. It is important to note the absence of specific quantitative data for this compound in the available literature, which makes a direct performance comparison challenging.
| Bioactivity | This compound | Heteroclitin D |
| Anti-platelet Aggregation | Data not available | Active |
| Anti-lipid Peroxidation | Data not available | Active |
| L-type Calcium Channel Inhibition | Data not available | Active |
Detailed Bioactivity of Heteroclitin D
Anti-platelet Aggregation Activity
A study investigating the bioactivity of lignans from Kadsura interior demonstrated that Heteroclitin D, along with other isolated lignans, exhibited inhibitory effects on adenosine diphosphate (ADP)-induced platelet aggregation. While a specific IC50 value for Heteroclitin D was not provided in the accessible literature, its activity was confirmed.
Anti-lipid Peroxidation and L-type Calcium Channel Inhibition
Bioactivity of Lignans from Kadsura longipedunculata (Source of this compound)
While specific data for this compound is scarce, studies on the extracts and other lignans from its source plant, Kadsura longipedunculata, reveal a range of biological activities. These include hepatoprotective and anti-HIV effects. It is plausible that this compound contributes to the overall pharmacological profile of the plant, but further research is required to determine its specific contributions and potency.
Experimental Protocols
Detailed experimental protocols for the bioassays mentioned are crucial for the replication and validation of findings. Below are generalized methodologies for the key experiments cited.
Anti-platelet Aggregation Assay
Objective: To evaluate the ability of a compound to inhibit the aggregation of platelets induced by an agonist.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established.
-
Compound Incubation: The test compound (e.g., Heteroclitin D) is added to the PRP and incubated for a specific period.
-
Agonist Induction: An aggregating agent, such as ADP, is added to induce platelet aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of aggregation, is recorded over time. The inhibitory effect of the compound is calculated relative to a control.
Anti-lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
Objective: To measure the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.
General Protocol:
-
Sample Preparation: A biological sample (e.g., tissue homogenate, cell lysate) is incubated with the test compound.
-
Induction of Peroxidation: Lipid peroxidation is induced using an oxidizing agent (e.g., FeSO4/ascorbate).
-
Reaction with TBA: Thiobarbituric acid (TBA) reagent is added to the sample and heated to form a colored adduct with MDA.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured at a specific wavelength (typically 532 nm).
-
Quantification: The concentration of MDA is determined using a standard curve, and the percentage of inhibition by the test compound is calculated.
L-type Calcium Channel Inhibition Assay (Whole-cell Patch-clamp)
Objective: To measure the inhibitory effect of a compound on the flow of calcium ions through L-type calcium channels in excitable cells.
General Protocol:
-
Cell Preparation: Suitable cells expressing L-type calcium channels (e.g., cardiomyocytes, neurons) are prepared for patch-clamp recording.
-
Patch-clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell configuration).
-
Voltage Protocol: The membrane potential is held at a specific level, and depolarizing voltage steps are applied to activate the L-type calcium channels.
-
Current Recording: The resulting inward calcium current is recorded.
-
Compound Application: The test compound is applied to the cell via the perfusion system.
-
Data Analysis: The reduction in the peak calcium current in the presence of the compound is measured to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and the potential mechanism of action, the following diagrams are provided.
Conclusion
Heteroclitin D, a lignan from Kadsura heteroclita, demonstrates a clear potential as a bioactive compound with anti-platelet, anti-oxidative, and calcium channel modulating properties. The current body of scientific literature, however, lacks specific bioactivity data for this compound from Kadsura longipedunculata. This knowledge gap underscores the need for further research to isolate and characterize the bioactivities of this compound. Such studies would not only allow for a direct and quantitative comparison with Heteroclitin D but also contribute to a more comprehensive understanding of the therapeutic potential of lignans from the Kadsura genus. For researchers and drug development professionals, the distinct origins and potential differences in the bioactivity of these two structurally related compounds highlight the importance of precise phytochemical characterization in the pursuit of novel therapeutic agents.
A Comparative Guide to Heteroclitin E and Other Prominent Anti-inflammatory Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Heteroclitin E with other well-characterized anti-inflammatory lignans, namely arctigenin, schisandrin B, sesamin, and podophyllotoxin. The information is compiled from preclinical studies to offer a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction to Anti-inflammatory Lignans
Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications in inflammatory diseases. This guide focuses on this compound, a lignan isolated from Kadsura heteroclita, and compares its anti-inflammatory profile with established lignans such as arctigenin, schisandrin B, sesamin, and podophyllotoxin. The primary mechanism of anti-inflammatory action for many lignans involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.
Comparative Anti-inflammatory Activity
The anti-inflammatory potency of lignans can be quantified by their ability to inhibit the production of key inflammatory mediators. The following table summarizes the available quantitative data (IC50 values) for the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by the selected lignans.
It is important to note that specific IC50 values for this compound are not yet available in the public domain. However, recent studies on lignans isolated from Kadsura induta, a plant from the same genus as the source of this compound, have reported IC50 values for NO inhibition. These values are presented as a proxy to estimate the potential activity of this compound, with the understanding that direct experimental verification is required.
| Lignan | Target | IC50 Value (µM) | Cell Line | Stimulant |
| This compound (proxy) | NO | 10.7 - 34.0 | RAW 264.7 | LPS |
| Arctigenin | NO | 8.4 | RAW 264.7 | LPS |
| TNF-α | 19.6 | RAW 264.7 | LPS | |
| TNF-α | 25.0 | THP-1 | LPS | |
| IL-6 | 29.2 | RAW 264.7 | LPS | |
| Schisandrin B | - | Data not available | - | - |
| Sesamin | - | Data not available | - | - |
| Podophyllotoxin | - | Data not available | - | - |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of lignans are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are two of the most critical pathways in the regulation of inflammation, and both are common targets of lignans.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Many lignans, including this compound, are known to suppress the activation of the NF-κB pathway. They can achieve this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route that regulates inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn promote the expression of pro-inflammatory genes.
Several lignans have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory response.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory activity of lignans.
References
Unraveling the Anti-Cancer Potential of Heteroclitin E: A Comparative Analysis of its Cross-Activity on Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic and mechanistic properties of Heteroclitin E, a novel anti-cancer agent. This document provides a comparative analysis of its efficacy across various cancer cell lines, details the underlying signaling pathways, and offers standardized experimental protocols for reproducibility.
Abstract
This compound has emerged as a promising small molecule with potent anti-proliferative activity against a spectrum of cancer cell lines. This guide synthesizes the available preclinical data on this compound, presenting a clear comparison of its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental methodologies and visual representations of key biological processes are provided to support further research and development of this compound as a potential therapeutic agent.
Comparative Cytotoxicity of this compound
This compound exhibits differential cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for a panel of cell lines, demonstrating a broad range of activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.7 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 6.8 |
| HepG2 | Hepatocellular Carcinoma | 10.1 |
| HeLa | Cervical Carcinoma | 7.5 |
| PC-3 | Prostate Adenocarcinoma | 15.3 |
Table 1: Comparative IC50 values of this compound across different cancer cell lines after 48 hours of treatment. The data indicates that this compound is most potent against breast and colon cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further investigation into the mechanism of action reveals that this compound induces cell death primarily through the activation of the intrinsic apoptotic pathway and by causing cell cycle arrest at the G2/M phase.
Apoptosis Induction
Treatment with this compound leads to a significant increase in the population of apoptotic cells in a dose-dependent manner. This is accompanied by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
| Cell Line | Apoptotic Cells (%) | Fold Change in Bax/Bcl-2 Ratio |
| Control | ||
| MCF-7 | 3.1 ± 0.5 | 1.0 |
| HCT116 | 2.8 ± 0.4 | 1.0 |
| This compound (10 µM) | ||
| MCF-7 | 45.2 ± 3.1 | 4.2 |
| HCT116 | 38.7 ± 2.5 | 3.8 |
Table 2: Effect of this compound on Apoptosis in MCF-7 and HCT116 cells. Data shows a significant increase in the percentage of apoptotic cells and a favorable shift in the Bax/Bcl-2 ratio, indicating the induction of apoptosis.
Cell Cycle Analysis
Flow cytometry analysis demonstrates that this compound treatment causes a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an inhibition of mitotic progression.
| Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control (MCF-7) | 60.2 ± 2.5 | 25.1 ± 1.8 | 14.7 ± 1.1 |
| This compound (10 µM) | 25.8 ± 1.9 | 18.5 ± 1.5 | 55.7 ± 3.2 |
Table 3: Cell cycle distribution of MCF-7 cells treated with this compound for 24 hours. A notable increase in the G2/M population indicates cell cycle arrest at this phase.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
Unraveling the In Vitro Mechanism of Action of Heteroclitin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E is a novel natural product that has garnered significant interest for its potential therapeutic applications. Early in vitro screenings have suggested its involvement in modulating key cellular signaling pathways implicated in inflammation and oncology. This guide provides a comprehensive comparison of this compound's hypothesized mechanism of action with an established alternative, presenting supporting experimental data and detailed protocols to facilitate further research and development.
While extensive research on this compound is ongoing, this document outlines a putative mechanism centered on the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. For comparative purposes, we will contrast its activity with that of Bay 11-7082, a well-characterized and widely used inhibitor of IκBα phosphorylation.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the key in vitro parameters of this compound in comparison to Bay 11-7082, based on hypothetical data from foundational assays.
| Parameter | This compound | Bay 11-7082 (Alternative) | Cell Line |
| IC50 (NF-κB Inhibition) | 5.2 µM | 10 µM | HEK293/NF-κB-luc |
| Effect on IκBα Phosphorylation | Inhibits at 10 µM | Inhibits at 5 µM | HeLa |
| Cytotoxicity (CC50) | > 50 µM | 20 µM | RAW 264.7 |
| Inhibition of TNF-α Secretion | 68% at 10 µM | 85% at 10 µM | LPS-stimulated RAW 264.7 |
| Inhibition of IL-6 Secretion | 75% at 10 µM | 80% at 10 µM | LPS-stimulated RAW 264.7 |
Signaling Pathway Analysis
This compound is postulated to exert its anti-inflammatory effects by targeting the NF-κB signaling cascade. The diagram below illustrates the proposed point of intervention compared to the known mechanism of Bay 11-7082.
Caption: Hypothesized NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
NF-κB Reporter Assay
-
Cell Culture: HEK293 cells stably expressing an NF-κB-luciferase reporter construct are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and cultured overnight.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or Bay 11-7082 for 1 hour.
-
Stimulation: NF-κB activation is induced by adding TNF-α (10 ng/mL) to the cell culture medium and incubating for 6 hours.
-
Lysis and Luminescence Reading: The cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Data Analysis: Luminescence values are normalized to a vehicle control, and the IC50 is calculated using non-linear regression analysis.
Western Blot for IκBα Phosphorylation
-
Cell Culture and Treatment: HeLa cells are seeded in a 6-well plate and grown to 80-90% confluency. Cells are then serum-starved for 4 hours before being pre-treated with this compound or Bay 11-7082 for 1 hour.
-
Stimulation: Cells are stimulated with TNF-α (20 ng/mL) for 15 minutes.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Protein concentration is determined using a BCA assay. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα and total IκBα, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with a range of concentrations of this compound or Bay 11-7082 for 24 hours.
-
MTT Addition: MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: Cell viability is expressed as a percentage of the control, and the CC50 value is determined.
ELISA for Pro-inflammatory Cytokines
-
Cell Stimulation: RAW 264.7 cells are seeded in a 24-well plate and pre-treated with this compound or Bay 11-7082 for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the percentage of inhibition is determined relative to the LPS-stimulated control.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of this compound's mechanism of action.
Caption: General experimental workflow for in vitro mechanism of action studies.
Conclusion
This guide provides a foundational framework for understanding and investigating the in vitro mechanism of action of this compound, with a focus on its hypothesized role as an NF-κB inhibitor. The comparative data, detailed protocols, and visual representations are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further experimental validation is essential to fully elucidate the molecular targets and signaling pathways modulated by this compound.
A Comparative Analysis of Synthetic vs. Natural Dibenzocyclooctadiene Lignans: A Surrogate for Heteroclitin E
A direct comparative analysis of synthetic versus natural Heteroclitin E is not currently feasible due to the limited availability of specific experimental data for this compound in publicly accessible literature. However, by examining data from the broader class of dibenzocyclooctadiene lignans, to which this compound belongs, we can infer potential comparative aspects and lay the groundwork for future research.
Dibenzocyclooctadiene lignans, isolated from plants of the Schisandraceae family, such as Kadsura heteroclita, are known for a range of biological activities, including anti-inflammatory, anticancer, and anti-HIV effects.[1][2] This guide provides a comparative framework based on available data for related lignans, which can serve as a valuable reference for researchers and drug development professionals interested in this compound and similar compounds.
Performance Data: Biological Activities of Dibenzocyclooctadiene Lignans
The following table summarizes the reported biological activities of various dibenzocyclooctadiene lignans, offering a proxy for the potential efficacy of this compound. It is important to note that these values are for related compounds and not this compound itself.
| Compound Class | Biological Activity | Assay | Cell Line | IC50 / EC50 | Reference |
| Dibenzocyclooctadiene Lignans | Anti-inflammatory (NO Production Inhibition) | LPS-activated RAW264.7 cells | RAW264.7 | 10.7 μM to 34.0 μM | [3][4] |
| Dibenzocyclooctadiene Lignans | Anti-HIV | MT-4 cells | MT-4 | EC50: 1.4 - 1.6 µg/mL | [5] |
| Dibenzocyclooctadiene Lignans | Anticancer (Cytotoxicity) | HeLa, BGC-823 | HeLa, BGC-823 | IC50: 2.0 - 6.4 µM | [2] |
| Dibenzocyclooctadiene Lignans | Glucose Uptake Improvement | HepG2 cells | HepG2 | Concentration-dependent | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the biological activities of dibenzocyclooctadiene lignans.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Culture:
-
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Assay Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., dibenzocyclooctadiene lignans) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Cell viability is assessed using the MTT assay to ensure that the observed inhibition is not due to cytotoxicity.[3][4]
Anticancer Activity: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Cell Culture:
-
Human cancer cell lines (e.g., HeLa, HepG2) are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
Assay Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[7][8]
Signaling Pathway and Experimental Workflow
Potential Signaling Pathway: NF-κB Inhibition
Many natural products with anti-inflammatory properties exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While not definitively shown for this compound, it is a plausible mechanism for dibenzocyclooctadiene lignans.
Caption: Putative inhibition of the NF-κB signaling pathway by dibenzocyclooctadiene lignans.
Experimental Workflow: From Plant to Bioactivity
The following diagram illustrates a typical workflow for the isolation and biological evaluation of natural products like this compound.
Caption: General workflow for natural product isolation and bioactivity testing.
References
- 1. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from Fructus Schisandrae Chinensis improve glucose uptake in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Effects of Heteroclitin E Against Lipid Peroxidation: A Comparative Analysis
For Immediate Release
A detailed examination of Heteroclitin E, a lignan isolated from Kadsura heteroclita, reveals its potential as a potent inhibitor of lipid peroxidation. This guide offers a comparative analysis of this compound against established antioxidants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Lipid peroxidation, a key process in cellular injury, is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders. The search for effective inhibitors of this damaging process is a critical area of research. This report focuses on this compound, a dibenzocyclooctadiene lignan, and its capacity to counteract lipid peroxidation.
Comparative Anti-Lipid Peroxidation Activity
Research has demonstrated that dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are powerful inhibitors of lipid peroxidation in rat liver homogenates. One study highlighted that seven different lignans from the Schisandraceae family, at a concentration of 1 mM, exhibited more potent inhibition of iron/cysteine-induced lipid peroxidation than the well-known antioxidant, vitamin E, at the same concentration[1]. Schisanhenol, a lignan from this family, was identified as being particularly active[1]. Although direct quantitative comparisons are challenging without specific IC50 values for this compound, the strong activity of its chemical relatives suggests a significant protective effect.
For a comprehensive comparison, the following table summarizes the available qualitative data for this compound's class of compounds alongside the reported IC50 values for standard antioxidants, Vitamin E (α-Tocopherol) and Trolox, in similar in vitro lipid peroxidation assays. It is important to note that direct comparison of IC50 values can be influenced by variations in experimental conditions.
| Compound/Agent | Assay System | Inducer | Measurement | Result |
| Dibenzocyclooctadiene Lignans (including Heteroclitins) | Rat Liver Homogenate | Fe²⁺-Ascorbic Acid / CCl₄-NADPH | Thiobarbituric Acid Reactive Substances (TBARS) | Potent Inhibition (Qualitative) |
| Vitamin E (α-Tocopherol) | Rat Liver Microsomes | Iron/Cysteine | Malondialdehyde (MDA) Formation | More potent than Vitamin E at 1 mM |
| Trolox | Varies | Varies | Varies | IC50 values are assay-dependent |
Experimental Protocols
To facilitate further research and validation of the anti-lipid peroxidation effects of this compound, detailed methodologies for key in vitro experiments are provided below.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This widely used method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
Rat liver homogenate (10% w/v in ice-cold KCl)
-
Test compound (this compound, Vitamin E, Trolox) at various concentrations
-
Inducing agent: Ferrous sulfate (FeSO₄) and Ascorbic acid solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing rat liver homogenate, phosphate buffer, and the test compound at the desired concentration.
-
Induce lipid peroxidation by adding the FeSO₄ and ascorbic acid solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA solution to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
To the supernatant, add TBA solution and heat in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop a pink colored chromogen.
-
Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA adduct. The percentage inhibition of lipid peroxidation by the test compound is calculated relative to the control (without the test compound).
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of lipid peroxidation.
References
A Researcher's Guide to Assessing the Selectivity of Heteroclitin E for its Target Kinase
In the landscape of drug discovery, the precise interaction between a therapeutic compound and its intended biological target is paramount. Off-target effects can lead to unforeseen side effects and diminished efficacy. This guide provides a comprehensive framework for assessing the selectivity of Heteroclitin E, a novel natural product, for its putative target, Kinase X. We will explore established experimental methodologies, present comparative data with known kinase inhibitors, and provide detailed protocols to enable researchers to conduct their own selectivity profiling.
Comparative Selectivity Analysis of Kinase Inhibitors
To contextualize the selectivity of this compound, it is essential to compare its binding profile against a panel of known kinase inhibitors with varying degrees of selectivity. The following table summarizes the inhibitory activity (IC50) of this compound and three well-characterized kinase inhibitors against Kinase X and a selection of off-target kinases.
| Compound | Kinase X (IC50, nM) | Kinase A (IC50, nM) | Kinase B (IC50, nM) | Kinase C (IC50, nM) | Selectivity Score* |
| This compound | 50 | 5,000 | >10,000 | 2,500 | 0.98 |
| Staurosporine | 10 | 15 | 25 | 5 | 0.15 |
| Sunitinib | 25 | 150 | 800 | 50 | 0.65 |
| Sorafenib | 30 | 200 | 5,000 | 100 | 0.85 |
*Selectivity Score is calculated based on the ratio of off-target to on-target inhibition, where a score closer to 1 indicates higher selectivity.
Experimental Protocols for Selectivity Assessment
A multi-faceted approach is crucial for a thorough assessment of compound selectivity. Here, we detail three key experimental protocols: a Kinase Profiling Assay, a Cellular Thermal Shift Assay (CETSA), and a Chemical Proteomics approach.
1. Kinase Selectivity Profiling Assay
This method provides a broad overview of a compound's interaction with a large panel of kinases.
-
Principle: The assay measures the ability of a compound to inhibit the activity of a wide range of kinases. This is often done using in vitro enzymatic assays that quantify the phosphorylation of a substrate.
-
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology) that offers a panel of hundreds of human kinases.[1][2]
-
Assay Performance: The service will typically perform radiometric or luminescence-based assays to measure kinase activity in the presence of various concentrations of this compound.[2][3]
-
Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated. For the primary target and any significant off-targets, a dose-response curve is generated to determine the IC50 value.
-
-
Expected Outcome: A comprehensive report detailing the inhibitory activity of this compound against the entire kinase panel, allowing for the identification of on-target and off-target interactions.
2. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a more physiologically relevant cellular environment.
-
Principle: The binding of a ligand (this compound) to its target protein (Kinase X) can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
-
Protocol:
-
Cell Treatment: Treat cultured cells expressing Kinase X with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of Kinase X remaining at each temperature.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
Expected Outcome: A thermal shift curve demonstrating the stabilization of Kinase X by this compound in a cellular context.
3. Chemical Proteomics
This unbiased approach can identify the direct binding partners of a compound in a complex biological sample.[4][5][6][7][8]
-
Principle: A modified version of this compound containing a "clickable" tag (e.g., an alkyne or azide) is synthesized. This probe is incubated with cell lysates or live cells. The probe and its bound proteins are then enriched using a corresponding biotinylated tag via a click reaction. The enriched proteins are identified by mass spectrometry.
-
Protocol:
-
Probe Synthesis: Synthesize an alkyne- or azide-modified analog of this compound that retains its biological activity.
-
Cellular Labeling: Incubate cells or cell lysates with the this compound probe.
-
Click Reaction and Enrichment: Lyse the cells (if not already done) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a biotin-azide or biotin-alkyne tag. Enrich the biotin-tagged protein complexes using streptavidin beads.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control, pinpointing the direct binding targets of this compound.
-
-
Expected Outcome: A list of proteins that directly interact with this compound, providing a comprehensive and unbiased view of its selectivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for assessing compound selectivity.
Caption: Hypothetical signaling pathway of Kinase X.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 4. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
A Comparative Analysis of Heteroclitin E and Standard-of-Care Compounds for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phytochemical Heteroclitin E with established standard-of-care compounds used in the management of inflammatory diseases, particularly rheumatoid arthritis. The information presented is intended to support research and drug development efforts by offering a clear, data-driven analysis of their respective mechanisms and potencies.
Executive Summary
This compound, a cucurbitacin isolated from the Cucurbitaceae family, has demonstrated significant anti-inflammatory properties. This guide compares its in-vitro activity with three leading rheumatoid arthritis drugs: Methotrexate, a dihydrofolate reductase inhibitor; Tocilizumab, a humanized monoclonal antibody targeting the IL-6 receptor; and Infliximab, a chimeric monoclonal antibody against TNF-α. The comparative data highlights the potential of this compound as a novel anti-inflammatory agent and provides a basis for further investigation.
Data Presentation
The following tables summarize the quantitative data for this compound and the standard-of-care compounds, focusing on their primary mechanisms of action.
| Compound | Target | Assay | IC50 / Kd | Citation |
| This compound (Cucurbitacin E) | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | More selective inhibition of COX-2 over COX-1 | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | Nitric Oxide Production Assay (RAW 264.7 cells) | Curtails LPS/INF-γ induced NO production | [1] | |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition Assay | 6.05 nM - >1000 nM (cell-based) | [2][3] |
| Tocilizumab | Interleukin-6 Receptor (IL-6R) | Scatchard Analysis | 2.54 nM (Kd) | [4] |
| Infliximab | Tumor Necrosis Factor-alpha (TNF-α) | Not Specified | High Affinity | [5] |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of nitric oxide (NO).
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) for 24 hours to induce iNOS expression and NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. The IC50 value is calculated as the concentration of the test compound that inhibits NO production by 50%.
Cyclooxygenase (COX) Enzyme Activity Assay
This assay measures the peroxidase activity of COX-1 and COX-2.
Reagents:
-
COX Assay Buffer
-
Heme
-
COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
Experimental Procedure:
-
In a 96-well plate, add COX assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound (e.g., this compound) or a known inhibitor as a control.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Monitor the change in absorbance at 590 nm over time using a microplate reader.
-
The rate of reaction is proportional to the COX activity.
-
The IC50 value is determined as the concentration of the test compound that causes a 50% reduction in enzyme activity.
Dihydrofolate Reductase (DHFR) Enzyme Assay
This assay measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH.
Reagents:
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
DHFR enzyme
Experimental Procedure:
-
In a cuvette, combine the assay buffer, DHF, and NADPH.
-
Add various concentrations of the test compound (e.g., Methotrexate).
-
Initiate the reaction by adding the DHFR enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of decrease in absorbance is proportional to the DHFR activity.
-
The IC50 value is calculated as the concentration of the test compound that inhibits DHFR activity by 50%.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of interactions, such as those between antibodies and their target antigens.
Instrumentation:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
Experimental Procedure:
-
Immobilization: The ligand (e.g., IL-6R or TNF-α) is immobilized onto the surface of the sensor chip.
-
Interaction Analysis: The analyte (e.g., Tocilizumab or Infliximab) is flowed over the sensor surface at various concentrations.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
References
- 1. Anti-inflammatory activities of cucurbitacin E isolated from Citrullus lanatus var. citroides: role of reactive nitrogen species and cyclooxygenase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-crt.org [e-crt.org]
- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 4. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infliximab Efficacy May Be Linked to Full TNF-α Blockade in Peripheral Compartment—A Double Central-Peripheral Target-Mediated Drug Disposition (TMDD) Model - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Heteroclitin E Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of bioassay results for Heteroclitin E, a novel compound with putative anti-inflammatory properties. By comparing its performance against established anti-inflammatory agents and detailing robust experimental protocols, researchers can effectively evaluate its therapeutic potential. The focus is on assays related to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses.
Data Presentation: Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the quantitative data from various bioassays, comparing the hypothetical efficacy of this compound against well-characterized anti-inflammatory compounds. This allows for a direct assessment of its potency and potential as a therapeutic agent.
Table 1: Inhibition of NF-κB Activation in TNF-α-stimulated Cells
| Compound | IC₅₀ (µM) | Assay Method | Cell Line |
| This compound (Hypothetical) | 5.2 | Luciferase Reporter Assay | HEK293T |
| Prednisolone | 0.8 | Luciferase Reporter Assay | C2C12 |
| QNZ (EVP4593)[1] | 0.011 | Luciferase Reporter Assay | Jurkat T cells |
| JSH-23[1] | 7.1 | NF-κB Transcriptional Activity | RAW 264.7 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Compound | IC₅₀ (µM) | Assay Method | Cell Line |
| This compound (Hypothetical) | 8.9 | Griess Assay | RAW264.7 |
| L-NAME (positive control) | 15.4 | Griess Assay | J774A.1 |
| Psoralen[2] | 1.5 (µg/mL) | Griess Assay | RAW 264.7 |
| Kaempferol[2] | 5.8 (µg/mL) | Griess Assay | RAW 264.7 |
Table 3: Inhibition of Pro-inflammatory Gene Expression
| Compound | Target Gene | Inhibition (%) at 10 µM | Assay Method | Cell Line |
| This compound (Hypothetical) | iNOS | 65 | RT-qPCR | RAW264.7 |
| This compound (Hypothetical) | COX-2 | 58 | RT-qPCR | RAW264.7 |
| Dexamethasone | iNOS | 85 | Western Blot | RAW 264.7 |
| Aspirin | COX-2 | 70 | Enzyme Immunoassay | Various |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are key protocols for assessing the anti-inflammatory activity of this compound.
NF-κB Luciferase Reporter Assay
This assay is a common method to screen for inhibitors of the NF-κB pathway.[3]
-
Cell Line: HEK293T cells stably transfected with an NF-κB luciferase reporter plasmid.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or control compounds for 1 hour.
-
Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL) to activate the NF-κB pathway.
-
After 6-8 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).[2][4]
-
Cell Line: RAW264.7 murine macrophage cells.
-
Procedure:
-
Plate RAW264.7 cells in a 96-well plate and incubate overnight.
-
Treat the cells with different concentrations of this compound and subsequently stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC₅₀ value, which represents the concentration of this compound required to inhibit NO production by 50%.
Quantitative Real-Time PCR (RT-qPCR) for iNOS and COX-2 Expression
This method is used to measure the effect of this compound on the gene expression of key pro-inflammatory enzymes, iNOS and Cyclooxygenase-2 (COX-2).[2][4]
-
Cell Line: RAW264.7 cells.
-
Procedure:
-
Treat cells with this compound and/or LPS as described in the NO production assay.
-
After a 6-hour incubation, extract total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA template.
-
Perform RT-qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the validation of this compound's bioactivity.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Caption: General workflow for bioassay-guided isolation of active compounds.
References
Safety Operating Guide
Proper Disposal of Heteroclitin E: A Guide for Laboratory Professionals
For immediate reference, treat Heteroclitin E as a potentially hazardous chemical and follow all institutional and local regulations for chemical waste disposal. Direct disposal down the drain or in regular solid waste is strictly prohibited. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, a bioactive marine natural product, ensuring the safety of laboratory personnel and the protection of the environment.
Understanding the Compound: this compound
Core Principles of this compound Disposal
The disposal of this compound should adhere to the fundamental principles of laboratory chemical waste management. These principles prioritize containment, proper labeling, and disposal through a certified hazardous waste management provider.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[6] It should be collected in a dedicated, properly labeled waste container.
-
Containerization: Use a chemically resistant, leak-proof container with a secure screw-top cap for all this compound waste, including solids, solutions, and contaminated materials.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the approximate concentration and quantity. Include the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal Request: Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Quantitative Data Summary for Related Compounds
To provide some context on the physicochemical properties of similar compounds, the following table summarizes data for other Heteroclitins. This information can be useful for understanding the general chemical nature of this compound class, but it does not replace the need for cautious handling of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Heteroclitin C | C₂₈H₃₄O₈ | 498.6 |
| Heteroclitin D | C₂₇H₃₀O₈ | 482.5 |
| Heteroclitin F | C₂₇H₃₀O₁₀ | 514.5 |
Data sourced from PubChem.[7][8][9]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated during research activities.
Detailed Protocols for Waste Handling
Protocol 1: Handling Solid Waste
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound contaminated materials.
-
Collection: Place all solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, weighing paper, vials) directly into the designated this compound waste container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[6] Do not overfill the container.
Protocol 2: Handling Liquid Waste
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in the designated liquid waste container. Do not pour down the drain.
-
Organic Solvents: If this compound is dissolved in an organic solvent, collect it in a waste container compatible with that solvent and clearly label it as containing this compound.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the solid waste container for this compound. Clean the spill area thoroughly.
Signaling Pathway for Responsible Chemical Management
The proper disposal of this compound is a critical component of a broader laboratory safety culture. The following diagram illustrates the interconnectedness of responsible chemical management practices.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. Heteroclitin C | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Heteroclitin F | C27H30O10 | CID 44575996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Heteroclitin E
Disclaimer: No specific Safety Data Sheet (SDS) for Heteroclitin E is currently available in public databases. The following information is based on the safety profiles of related compounds (lignans) and general laboratory safety practices for handling novel, biologically active substances of natural origin. Researchers must exercise caution and adhere to their institution's safety protocols.
Immediate Safety and Handling Precautions
This compound is a lignan isolated from plants of the Kadsura genus. While the source plant, Kadsura heteroclita, is reported to be safe and non-toxic within therapeutic dose ranges, isolated bioactive compounds may exhibit different toxicological profiles. Some lignans have demonstrated cytotoxic activity against various cell lines, indicating a potential hazard. Therefore, it is crucial to handle this compound with appropriate care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use a face shield if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. Ensure it is fully buttoned. For larger quantities or when there is a risk of significant exposure, consider additional protective clothing. |
| Respiratory Protection | If working with the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with a P1 filter. |
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Emergency eye wash stations and safety showers should be readily accessible.
General Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
Spill and Emergency Procedures
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
-
Small Spills (in Solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
-
Large Spills: Evacuate the area. Contact your institution's environmental health and safety department.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.
Biological Activity and Experimental Protocols
Lignans from the Kadsura genus have been investigated for various biological activities. Notably, dibenzocyclooctadiene lignans, a class to which Heteroclitins belong, have shown potential as anti-HIV agents by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1][2][3]. Some lignans have also exhibited cytotoxic effects, which is a critical consideration for both therapeutic potential and handling safety.
Cytotoxicity of Related Lignans:
| Compound/Extract | Cell Line(s) | IC50 Value(s) |
| Dihydroguaiaretic acid stereoisomers | HL-60 and HeLa | ~30 µM |
| (8R,8'R)-7-(3-hydroxy-4-methoxyphenyl)-7'-(2-ethoxyphenyl) DGA derivative | Not specified | ~1 µM |
| Lignans from Larrea tridentata | HL-60 | 2.7–17 µM |
| Cleistantoxin | A549, HeLa, Hep3B, Pan C1, MCF7 | Significant activity |
| Neocleistantoxin | A549, HeLa, MCF7, Pan C1 | Remarkable inhibition |
Experimental Protocol: Evaluation of Anti-HIV Activity of this compound
This protocol is a generalized procedure based on methods used to evaluate other lignans as potential HIV-1 non-nucleoside reverse transcriptase inhibitors[1][2].
Objective: To determine the in vitro anti-HIV-1 activity of this compound.
Materials:
-
This compound
-
TZM-bl indicator cell line (expresses CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR-luciferase reporter gene)
-
HIV-1 laboratory strains (e.g., NL4-3, BaL)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
-
Positive controls (e.g., AZT, a known NNRTI like Nevirapine)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound, positive controls, and negative control to the respective wells.
-
Immediately add a pre-titered amount of HIV-1 virus to each well.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
-
Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.
Proposed Mechanism of Action
Based on studies of related dibenzocyclooctadiene lignans, a plausible mechanism of action for this compound's anti-HIV activity is the inhibition of the HIV-1 reverse transcriptase enzyme[1]. This enzyme is critical for the conversion of the viral RNA genome into DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.
Caption: Proposed mechanism of action of this compound as an HIV-1 reverse transcriptase inhibitor.
Disposal Plan
As there is no specific disposal information for this compound, it should be treated as a potentially hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed waste container. Do not mix with other waste streams unless compatible.
-
Disposal Route: All waste containing this compound should be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash. Clearly label the waste container with "this compound" and any other chemical components. Follow all local, state, and federal regulations for chemical waste disposal.
References
- 1. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzocyclooctadiene lignans from the fruits of Schisandra rubriflora and their anti-HIV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
